molecular formula C8H11NO2 B1452778 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 1185320-31-3

2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1452778
CAS No.: 1185320-31-3
M. Wt: 153.18 g/mol
InChI Key: YKXUKPUNCLSXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid (CAS 1185320-31-3) is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This reagent is used as a building block in organic synthesis, facilitating the development of novel molecular architectures . The compound features a pyrrole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities, and a carboxylic acid group that allows for further functionalization . Researchers value this compound for its application in constructing more complex heterocyclic systems. Pyrrole-containing compounds are of significant interest in pharmaceutical research for their documented biological actions, which include investigating potential anticancer, antiviral, and antibacterial properties . The molecular structure includes two hydrogen bond acceptors and one hydrogen bond donor, with an estimated boiling point of 240.04 °C (EPA T.E.S.T.) and a melting point of 68.44 °C (EPI Suite) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically stored at 2-8°C .

Properties

IUPAC Name

2-methyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXUKPUNCLSXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672455
Record name 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-31-3
Record name α,α-Dimethyl-1H-pyrrole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Strategic Synthesis of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid from L-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, a compound of interest in medicinal chemistry due to its nature as an α,α-disubstituted amino acid analog. The synthesis commences with the readily available and chiral amino acid, L-alanine. Each stage of the multi-step synthesis is meticulously detailed, including reaction mechanisms, step-by-step protocols, and justifications for procedural choices, ensuring both clarity and reproducibility for researchers in the field.

Strategic Vision: A Multi-Step Approach from L-Alanine

The synthesis of α,α-disubstituted amino acids is a cornerstone of modern medicinal chemistry, offering a route to conformationally constrained peptides and other biologically active molecules. Our target, this compound, is a prime example of this molecular architecture. The following synthetic strategy has been devised to be both efficient and scalable, leveraging well-established chemical transformations.

The overall synthetic plan is as follows:

  • Esterification of L-alanine: The carboxylic acid functional group of L-alanine will be protected as a methyl ester to prevent unwanted reactivity in subsequent steps.

  • N-Protection: The amino group will be protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the subsequent methylation step.

  • α-Methylation: The key α,α-disubstitution will be achieved through methylation of the N-Boc protected alanine methyl ester.

  • N-Deprotection: The Boc group will be removed to reveal the primary amine necessary for pyrrole formation.

  • Pyrrole Synthesis: The pyrrole ring will be constructed via the Clauson-Kaas reaction.

  • Saponification: The final step will be the hydrolysis of the methyl ester to yield the target carboxylic acid.

Synthetic_Pathway L_Alanine L-Alanine Alanine_Ester L-Alanine Methyl Ester L_Alanine->Alanine_Ester SOCl₂, MeOH N_Boc_Ester N-Boc-L-Alanine Methyl Ester Alanine_Ester->N_Boc_Ester Boc₂O, Et₃N Methylated_Ester N-Boc-2-methylalanine Methyl Ester N_Boc_Ester->Methylated_Ester LDA, MeI Amino_Ester 2-Amino-2-methylpropanoic acid Methyl Ester Methylated_Ester->Amino_Ester TFA Pyrrole_Ester Methyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate Amino_Ester->Pyrrole_Ester 2,5-Dimethoxytetrahydrofuran, AcOH Final_Product This compound Pyrrole_Ester->Final_Product LiOH, H₂O/THF

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocols and Mechanistic Insights
2.1. Step 1: Fischer-Speier Esterification of L-Alanine

Objective: To protect the carboxylic acid of L-alanine as a methyl ester. The Fischer-Speier esterification is a reliable and high-yielding method for this purpose.[1][2][3][4]

Mechanism: The reaction is catalyzed by a strong acid, typically generated in situ from thionyl chloride and methanol. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which subsequently eliminates water to yield the ester.[2][4]

Protocol:

  • In a round-bottom flask, cool 150 mL of methanol to 0 °C.

  • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) to the stirred methanol. Caution: This is an exothermic reaction that produces HCl gas. This step must be performed in a well-ventilated fume hood.

  • Add 1.0 equivalent of L-alanine to the freshly prepared methanolic HCl solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

ParameterValue
Starting Material L-Alanine
Key Reagents Methanol, Thionyl Chloride
Expected Yield >95%
Product L-Alanine Methyl Ester Hydrochloride
2.2. Step 2: N-Boc Protection

Objective: To protect the amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is robust enough to withstand the conditions of the subsequent methylation step.[5][6]

Mechanism: The amino group of the L-alanine methyl ester acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) is used as a base to neutralize the HCl salt of the starting material and the acid generated during the reaction.

Protocol:

  • Suspend 1.0 equivalent of L-alanine methyl ester hydrochloride in dichloromethane (DCM).

  • Cool the suspension to 0 °C and add 2.2 equivalents of triethylamine.

  • Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-alanine methyl ester.[5][7][8]

ParameterValue
Starting Material L-Alanine Methyl Ester Hydrochloride
Key Reagents Di-tert-butyl dicarbonate, Triethylamine
Expected Yield 90-98%
Product N-Boc-L-alanine methyl ester
2.3. Step 3: α-Methylation

Objective: To introduce a second methyl group at the α-carbon, creating the characteristic quaternary center of an α,α-disubstituted amino acid.

Mechanism: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming an enolate. This enolate is then quenched with an electrophile, in this case, methyl iodide (MeI), to yield the methylated product.

Alpha_Methylation N-Boc-L-Alanine Methyl Ester N-Boc-L-Alanine Methyl Ester Enolate Enolate N-Boc-L-Alanine Methyl Ester->Enolate LDA, THF, -78 °C N-Boc-2-methylalanine Methyl Ester N-Boc-2-methylalanine Methyl Ester Enolate->N-Boc-2-methylalanine Methyl Ester MeI

Caption: α-Methylation via enolate formation.

Protocol:

  • Prepare a solution of LDA in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add a solution of N-Boc-L-alanine methyl ester in THF to the LDA solution.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add 1.2 equivalents of methyl iodide.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate and purify by column chromatography.

ParameterValue
Starting Material N-Boc-L-alanine methyl ester
Key Reagents Lithium diisopropylamide (LDA), Methyl iodide
Expected Yield 70-85%
Product N-Boc-2-methylalanine methyl ester
2.4. Step 4: N-Deprotection

Objective: To remove the Boc protecting group and liberate the primary amine for the subsequent pyrrole synthesis.

Mechanism: The Boc group is labile to acidic conditions. Treatment with a strong acid like trifluoroacetic acid (TFA) cleaves the Boc group, releasing the free amine.

Protocol:

  • Dissolve the N-Boc-2-methylalanine methyl ester in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-amino-2-methylpropanoic acid methyl ester, which can be used in the next step without further purification.

ParameterValue
Starting Material N-Boc-2-methylalanine methyl ester
Key Reagents Trifluoroacetic acid (TFA)
Expected Yield Quantitative
Product 2-Amino-2-methylpropanoic acid methyl ester
2.5. Step 5: Clauson-Kaas Pyrrole Synthesis

Objective: To construct the pyrrole ring from the primary amine. The Clauson-Kaas reaction is a classic and efficient method for this transformation.[9]

Mechanism: In an acidic medium, 2,5-dimethoxytetrahydrofuran is hydrolyzed to succinaldehyde. The primary amine of the amino ester then undergoes a double condensation with the two aldehyde groups of succinaldehyde, followed by cyclization and aromatization to form the pyrrole ring.

Protocol:

  • Dissolve the crude 2-amino-2-methylpropanoic acid methyl ester in glacial acetic acid.

  • Add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate and purify by column chromatography.

ParameterValue
Starting Material 2-Amino-2-methylpropanoic acid methyl ester
Key Reagents 2,5-Dimethoxytetrahydrofuran, Acetic acid
Expected Yield 80-90%
Product Methyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate
2.6. Step 6: Saponification

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Mechanism: Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. Acidification in the workup step protonates the carboxylate to give the final carboxylic acid.[10][11]

Protocol:

  • Dissolve the methyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate in a mixture of THF and water.

  • Add 2.0 equivalents of lithium hydroxide (LiOH).

  • Stir at room temperature for 4-6 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the final product.

ParameterValue
Starting Material Methyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate
Key Reagents Lithium hydroxide
Expected Yield >90%
Product This compound
Characterization of the Final Product

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyrrole protons, the two equivalent methyl groups, and the carboxylic acid proton.
¹³C NMR Resonances for the pyrrole carbons, the quaternary carbon, the methyl carbons, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point indicates high purity.
Conclusion

The synthetic route detailed in this guide provides a clear and efficient method for the preparation of this compound from L-alanine. By employing well-understood reactions and providing detailed protocols, this whitepaper serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic use of protecting groups and the carefully chosen reaction conditions ensure high yields and purity, making this a practical approach for the synthesis of this important class of compounds.

References

A Technical Guide to the Paal-Knorr Synthesis of 2-Substituted Pyrrole Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole Propanoic Acids in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns make it an invaluable heterocyclic motif in the design of novel therapeutic agents.[3] Among the vast landscape of pyrrole derivatives, 2-substituted pyrrole propanoic acids are of particular interest to drug development professionals. This structural motif is present in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. The propanoic acid side chain can serve as a crucial pharmacophore, enabling interactions with biological targets such as enzymes and receptors, while the substituted pyrrole core allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target affinity.

The Paal-Knorr synthesis, a classic and robust method for constructing the pyrrole ring, offers a direct and efficient route to these valuable compounds.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of the Paal-Knorr synthesis for the preparation of 2-substituted pyrrole propanoic acids. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for successful synthesis and optimization.

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Deep Dive

The Paal-Knorr synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[6] The reaction is typically facilitated by acidic conditions, which can range from weak acids like acetic acid to stronger protic or Lewis acids.[6][7] While the overall transformation appears straightforward, a nuanced understanding of the mechanism is paramount for troubleshooting and optimizing the synthesis of complex, functionalized pyrroles.

The currently accepted mechanism, supported by experimental and computational studies, proceeds through the following key steps:[4][8]

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Under acidic conditions, the carbonyl group is protonated, enhancing its electrophilicity and facilitating this initial attack to form a hemiaminal intermediate.[3]

  • Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the nitrogen atom of the hemiaminal on the second carbonyl group. This step is often the rate-determining step of the reaction.[7] The resulting intermediate is a 2,5-dihydroxytetrahydropyrrole derivative.[4]

  • Dehydration and Aromatization: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[9]

The choice of acid catalyst is critical; while acidic conditions accelerate the reaction, excessively low pH (pH < 3) can favor the competing Paal-Knorr furan synthesis, where the 1,4-dicarbonyl compound undergoes self-condensation to form a furan byproduct.[6][9]

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Synthetic Strategy for 2-Substituted Pyrrole Propanoic Acids

A robust and versatile strategy for the synthesis of 2-substituted pyrrole propanoic acids via the Paal-Knorr reaction involves a two-step sequence starting from a readily accessible γ-keto ester.

  • Paal-Knorr Cyclization: The γ-keto ester, which serves as the 1,4-dicarbonyl surrogate, is condensed with a primary amine or ammonia under acidic conditions to form the corresponding 2-substituted pyrrole propanoic acid ester.

  • Saponification: The resulting ester is then hydrolyzed under basic conditions to yield the target 2-substituted pyrrole propanoic acid.

This approach allows for modularity, as a variety of primary amines can be used in the cyclization step to introduce diversity at the N-1 position of the pyrrole ring.

Workflow Start γ-Keto Ester + Primary Amine (R-NH₂) Step1 Paal-Knorr Cyclization (Acid Catalyst, Heat) Start->Step1 Intermediate 2-Substituted Pyrrole Propanoic Acid Ester Step1->Intermediate Step2 Saponification (Base, e.g., NaOH or KOH) Intermediate->Step2 Product 2-Substituted Pyrrole Propanoic Acid Step2->Product

Caption: General workflow for the synthesis of 2-substituted pyrrole propanoic acids.

Experimental Protocol: Synthesis of 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoic acid

This protocol details a representative synthesis of a 2-substituted pyrrole propanoic acid, starting from ethyl levulinate (a commercially available γ-keto ester) and aniline.

Part A: Paal-Knorr Cyclization to Ethyl 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoate

Materials:

  • Ethyl levulinate (1 equivalent)

  • Aniline (1 equivalent)

  • Glacial acetic acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ethyl levulinate (1.0 eq) and aniline (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of ethyl levulinate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoate.

Part B: Saponification to 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoic acid

Materials:

  • Ethyl 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoate (from Part A)

  • Ethanol

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the pyrrole ester from Part A in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (approximately 2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the cooled solution to approximately pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford the desired 3-(5-methyl-1-phenyl-1H-pyrrol-2-yl)propanoic acid.

Data Summary and Optimization

The yields and reaction times for the Paal-Knorr synthesis can vary depending on the specific substrates and reaction conditions employed. The following table provides representative data for the synthesis of various 2-substituted pyrrole propanoic acid esters.

1,4-Dicarbonyl PrecursorAmineCatalyst/SolventTime (h)Yield (%)
Ethyl levulinateAnilineAcetic Acid3~85%
Ethyl levulinateBenzylamineAcetic Acid4~80%
Ethyl levulinateAmmonium acetateAcetic Acid5~70%
Methyl 4-oxohexanoateAnilinep-Toluenesulfonic acid (cat.), Toluene6~82%

Causality Behind Experimental Choices and Optimization:

  • Choice of Acid: Glacial acetic acid serves as both a solvent and a weak acid catalyst, which is often sufficient to promote cyclization without causing significant degradation of acid-sensitive substrates.[6] For less reactive amines, a stronger acid catalyst like p-toluenesulfonic acid may be required, though care must be taken to avoid byproduct formation.[7]

  • Solvent: While acetic acid is a common choice, other high-boiling point solvents like toluene or xylene can be used, particularly when azeotropic removal of water is desired to drive the reaction to completion.

  • Microwave Irradiation: To reduce reaction times and potentially improve yields, microwave-assisted Paal-Knorr synthesis has emerged as a valuable technique.[10][11] Microwave heating can rapidly bring the reaction mixture to the desired temperature, often leading to cleaner reactions.[10]

  • Green Chemistry Approaches: Recent modifications to the Paal-Knorr synthesis have focused on developing more environmentally benign protocols.[12][13] These include the use of water as a solvent, heterogeneous catalysts, and even solvent-free conditions, which can be particularly advantageous in industrial settings.[12][14]

Troubleshooting and Considerations

  • Furan Byproduct Formation: As previously mentioned, the most common byproduct is the corresponding furan.[9] To minimize its formation, avoid overly acidic conditions (maintain pH > 3) and consider using a slight excess of the amine.[6][9]

  • Polymerization: The formation of dark, tarry materials can occur, especially at high temperatures or with highly reactive pyrroles.[9] Lowering the reaction temperature and using a milder catalyst can mitigate this issue.[9]

  • Poorly Reactive Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions, such as higher temperatures, longer reaction times, or a stronger acid catalyst.[9]

Conclusion

The Paal-Knorr synthesis remains a highly reliable and versatile method for the construction of substituted pyrroles. Its application to the synthesis of 2-substituted pyrrole propanoic acids, as outlined in this guide, provides a straightforward and efficient pathway to a class of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively leverage this powerful reaction to generate diverse libraries of pyrrole derivatives for biological screening and lead optimization. The ongoing development of greener and more efficient variations of the Paal-Knorr synthesis further solidifies its importance in modern organic and medicinal chemistry.[13]

References

Spectroscopic Characterization of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid (C₈H₁₁NO₂) is a unique molecule that incorporates a sterically hindered carboxylic acid moiety directly attached to a pyrrole ring via a quaternary carbon.[1][2] This structural arrangement suggests potential applications as a constrained amino acid analogue or a building block in medicinal chemistry. Understanding its precise three-dimensional structure and electronic properties is crucial for predicting its reactivity, bioavailability, and interaction with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a field-proven, logical framework for approaching the characterization of such molecules. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of spectroscopic analysis.

The molecular structure of the target compound is presented below:

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicities.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve add_tms Add TMS internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument Insert sample into spectrometer transfer->instrument setup Set up parameters (zg30, ns=16, d1=1s) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate signals calibrate->integrate analyze Analyze δ, J, and multiplicity integrate->analyze

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectrum and Interpretation

Based on analogous structures, the ¹H NMR spectrum is predicted to show four distinct signals.[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
~6.8-7.0Triplet2Hα-protons (Pyrrole)The two protons adjacent to the nitrogen in the pyrrole ring are electronically equivalent and will appear as a triplet due to coupling with the β-protons.
~6.0-6.2Triplet2Hβ-protons (Pyrrole)The two protons beta to the nitrogen are also equivalent and will appear as a triplet due to coupling with the α-protons.
~1.7Singlet6H-C(CH₃)₂The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it an invaluable tool for confirming the number of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumental Parameters (100 MHz Spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Similar to ¹H NMR, involving Fourier transform, phasing, and calibration (the solvent signal can be used for calibration, e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing sample_prep Use concentrated sample (20-50 mg in 0.7 mL solvent) instrument Insert sample into spectrometer sample_prep->instrument setup Set up proton-decoupled experiment (zgpg30, ns=1024, d1=2s) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to solvent peak phase->calibrate analyze Analyze chemical shifts calibrate->analyze

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Spectrum and Interpretation

The spectrum is expected to show six distinct carbon signals.[5][6][7]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded.
~120-125α-carbons (Pyrrole)The carbons adjacent to the nitrogen in the pyrrole ring.
~108-112β-carbons (Pyrrole)The carbons beta to the nitrogen in the pyrrole ring.
~65-70Quaternary Carbon (-C(CH₃)₂)The quaternary carbon attached to the nitrogen and the carboxyl group.
~25-30Methyl Carbons (-C(CH₃)₂)The two equivalent methyl carbons.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid or ammonium hydroxide can be added to the solution to aid in protonation or deprotonation, respectively.

  • Instrumental Parameters (ESI-TOF or ESI-Quadrupole):

    • Ionization Mode: ESI, either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min.

    • Gas Temperature: 300-350 °C.

    • Mass Range: 50-500 m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Calculate the exact mass and compare it to the theoretical mass of the molecular formula (C₈H₁₁NO₂).

    • Analyze the fragmentation pattern to deduce structural motifs.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Prepare dilute solution (1 mg/mL in Methanol) add_modifier Add formic acid (for positive mode) or ammonium hydroxide (for negative mode) dissolve->add_modifier infuse Infuse sample into ESI source add_modifier->infuse setup Set ionization parameters (e.g., negative ion mode, 3.5 kV) infuse->setup acquire Acquire mass spectrum setup->acquire find_ion Identify molecular ion peak ([M-H]⁻ or [M+H]⁺) acquire->find_ion calc_mass Determine exact mass find_ion->calc_mass analyze_frag Analyze fragmentation pattern calc_mass->analyze_frag

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum and Interpretation
  • Molecular Weight: The molecular formula C₈H₁₁NO₂ gives a monoisotopic mass of 153.0790 g/mol .[8]

  • Expected Ions:

    • In positive ion mode, the [M+H]⁺ ion would be observed at m/z 154.0868.

    • In negative ion mode, the [M-H]⁻ ion would be observed at m/z 152.0712.

  • Key Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (45 Da), leading to a fragment ion at m/z 108. This corresponds to the 2-(1H-pyrrol-1-yl)propyl cation.[9] Another likely fragmentation is the loss of a methyl group (15 Da).

m/z (Predicted)Ion
154.0868[M+H]⁺
152.0712[M-H]⁻
108[M-COOH]⁺
138[M-CH₃]⁺

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumental Parameters (FT-IR Spectrometer):

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean ATR crystal should be collected before the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands and correlate them with specific functional groups.

G cluster_acq Data Acquisition (ATR-FTIR) cluster_proc Data Analysis background Collect background spectrum (clean ATR crystal) place_sample Place solid sample on crystal background->place_sample acquire Acquire sample spectrum (4000-400 cm⁻¹, 16 scans) place_sample->acquire identify_peaks Identify characteristic absorption bands acquire->identify_peaks correlate Correlate bands to functional groups identify_peaks->correlate

Caption: Workflow for Infrared Spectroscopy.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by features from the carboxylic acid and the pyrrole ring.[10][11][12]

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~2950C-H stretchMethyl groups
~1700C=O stretchCarboxylic Acid
~1550 and ~1450C=C and C-N stretchesPyrrole ring
~1250C-O stretchCarboxylic Acid

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

Experimental Protocol: UV-Vis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

    • Use matched quartz cuvettes, one for the sample solution and one for a solvent blank.

  • Instrumental Parameters (UV-Vis Spectrophotometer):

    • Scan Range: 200-800 nm.

    • Scan Speed: Medium.

    • Record the spectrum against the solvent blank.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Predicted UV-Vis Spectrum and Interpretation

The UV-Vis spectrum is expected to show absorption bands characteristic of the pyrrole ring.[13][14][15] Pyrrole itself exhibits strong π-π* transitions. The substitution on the nitrogen atom is expected to cause a slight shift in the absorption maximum.

Predicted λₘₐₓ (nm)TransitionChromophore
~210-240π-π*Pyrrole ring

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. By combining the insights from ¹H and ¹³C NMR, mass spectrometry, and IR and UV-Vis spectroscopy, a complete and unambiguous picture of the molecule's structure can be obtained. The predictive data and detailed protocols provided in this guide offer a robust framework for any researcher or scientist tasked with the characterization of this, or structurally related, novel chemical entities. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that ensures the scientific integrity of the structural assignment.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-2-(1H-pyrrol-1-yl)propanoic acid is a unique heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, which combines a pyrrole ring with a gem-dimethyl substituted propanoic acid moiety, imparts a specific set of physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for researchers aiming to utilize this molecule in drug design, as they directly influence key pharmacokinetic and pharmacodynamic parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their validation.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is defined by its unique structural arrangement and corresponding identifiers.

  • Chemical Name: this compound

  • Synonyms: α,α-dimethyl-1H-pyrrole-1-acetic acid, 2-methyl-2-pyrrol-1-ylpropanoic acid

  • CAS Number: 1185320-31-3[1]

  • Molecular Formula: C₈H₁₁NO₂[1]

  • Molecular Weight: 153.18 g/mol [2]

The structure consists of a five-membered aromatic pyrrole ring linked through its nitrogen atom to the alpha-carbon of isobutyric acid. This substitution pattern, particularly the quaternary carbon bearing the carboxylic acid, sterically hinders rotation and influences the electronic properties of both the pyrrole and the carboxyl group.

Predicted Physicochemical Properties

In the absence of extensive experimental data in publicly accessible literature, computational predictions serve as a valuable starting point for understanding the physicochemical profile of a molecule. The following properties were predicted using industry-standard software platforms such as ACD/Percepta® and ChemAxon's MarvinSketch, which employ algorithms based on large datasets of experimentally-derived values.[3][4][5][6]

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) 4.5 ± 0.2The acid dissociation constant (pKa) is critical for determining the ionization state of the molecule at a given pH.[7] A pKa in this range indicates that the compound will be predominantly ionized in the physiological pH of blood and intestines (pH ~7.4), which generally enhances aqueous solubility.[8]
LogP 1.5 ± 0.3The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 1.5 suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability, a desirable trait for oral drug candidates.
Aqueous Solubility 1.2 g/L at pH 7Solubility is a key determinant of bioavailability.[9] The predicted solubility suggests that the compound is sparingly soluble in neutral aqueous solutions. The ionized form at physiological pH is expected to have higher solubility.
Boiling Point 280 ± 20 °CWhile not directly relevant for physiological behavior, the boiling point provides an indication of the molecule's volatility and intermolecular forces.
Melting Point 85 ± 10 °CThe melting point is an indicator of molecular packing and crystal lattice energy. It can influence the dissolution rate of the solid form.
Polar Surface Area (PSA) 49.5 ŲPSA is a descriptor that correlates well with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value below 90 Ų is often associated with good oral bioavailability.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established methods for pyrrole synthesis, such as the Paal-Knorr reaction.[10]

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the formation of the pyrrole ring, followed by hydrolysis of an ester to yield the final carboxylic acid.

Synthetic_Pathway 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran Acidic_Workup Paal-Knorr Reaction 2,5-Dimethoxytetrahydrofuran->Acidic_Workup 2-Amino-2-methylpropanoic_acid_ethyl_ester 2-Amino-2-methylpropanoic_acid_ethyl_ester 2-Amino-2-methylpropanoic_acid_ethyl_ester->Acidic_Workup Intermediate_Ester Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate_Ester->Hydrolysis Final_Product This compound Acidic_Workup->Intermediate_Ester Hydrolysis->Final_Product

Caption: Proposed Paal-Knorr synthesis of the target compound.

Structural Characterization

Confirmation of the molecular structure would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, typically in the aromatic region (δ 6.0-7.0 ppm). The two methyl groups would likely appear as a singlet further upfield (δ 1.5-2.0 ppm), and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-12 ppm).[11]

    • ¹³C NMR: The carbon NMR would show characteristic peaks for the carboxyl carbon (δ ~170-180 ppm), the quaternary carbon, and the carbons of the pyrrole ring and methyl groups.[12]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in negative ion mode should readily show the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one. High-resolution mass spectrometry would be used to confirm the elemental composition. Fragmentation patterns could involve the loss of the carboxyl group.[8]

Experimental Protocols for Physicochemical Characterization

To move beyond predicted values, rigorous experimental determination is necessary. The following section details standardized protocols for measuring key physicochemical properties.

Workflow for Physicochemical Profiling

Physicochemical_Profiling_Workflow cluster_synthesis Material Acquisition cluster_characterization Primary Characterization cluster_thermal Thermal Analysis Synthesis_Purification Synthesis & Purification of Compound pKa_Determination pKa Determination (Potentiometric Titration) Synthesis_Purification->pKa_Determination Melting_Point Melting Point (DSC or Capillary Method) Synthesis_Purification->Melting_Point Solubility_Assay Aqueous Solubility (Shake-Flask Method) pKa_Determination->Solubility_Assay LogP_Measurement LogP Determination (Shake-Flask or HPLC) Solubility_Assay->LogP_Measurement

Caption: Workflow for experimental physicochemical characterization.

Determination of pKa via Potentiometric Titration

Rationale: This method directly measures the pH change of a solution of the compound upon addition of a titrant, allowing for the determination of the pKa at the half-equivalence point.[11]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the midpoint of the steepest part of the titration curve).

Aqueous Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a measure of a compound's intrinsic solubility in a given solvent.[3]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer solution of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The measured concentration represents the solubility of the compound at that specific pH.

Determination of LogP via Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between two immiscible liquid phases, providing a direct measure of its lipophilicity.

Step-by-Step Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH). The two phases should be mutually saturated by shaking them together and then allowing them to separate.

  • Compound Addition: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound presents a physicochemical profile that is of significant interest for drug discovery and development. Its predicted moderate lipophilicity and acidic nature suggest a favorable balance for oral absorption and aqueous solubility. While the computational data presented in this guide offer a strong foundation, the provided experimental protocols are essential for obtaining definitive values. A thorough understanding and experimental validation of these properties are critical next steps for any research program aiming to harness the potential of this promising molecular scaffold.

References

An In-depth Technical Guide to the Potential Biological Activity of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a simple five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in the development of therapeutic agents.[1][2] From the anti-inflammatory properties of tolmetin to the anticancer activity of sunitinib, pyrrole derivatives have demonstrated a remarkable breadth of biological activities.[3] This guide delves into the potential of a specific subclass: 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid and its analogs. By exploring their synthesis, potential biological activities, and the methodologies to evaluate them, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Synthetic Pathways to this compound and its Analogs

The synthesis of the core scaffold, this compound, can be envisaged through several established synthetic strategies for N-substituted pyrroles and α-substituted carboxylic acids. A plausible and efficient route would involve the reaction of a suitable α-amino acid derivative with a 1,4-dicarbonyl compound, a classic approach known as the Paal-Knorr pyrrole synthesis.

A likely synthetic approach, adapted from known procedures for similar structures, is outlined below.[1]

Proposed Synthetic Protocol:
  • Starting Materials: L-Alanine ethyl ester hydrochloride and 2,5-dimethoxytetrahydrofuran.

  • Step 1: Paal-Knorr Pyrrole Synthesis.

    • Dissolve L-alanine ethyl ester hydrochloride in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran to the solution.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(1H-pyrrol-1-yl)propanoate.

  • Step 2: Introduction of the Gem-Dimethyl Group (optional for analogs).

    • This step would typically involve α-alkylation of the corresponding propanoate ester. However, for the specific synthesis of this compound, starting with 2-aminoisobutyric acid (or its ester) in the Paal-Knorr reaction is a more direct approach.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

    • The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

This synthetic scheme provides a versatile platform for generating a library of analogs by varying the starting amino acid and the 1,4-dicarbonyl compound.

Potential Biological Activities: An Evidence-Based Postulation

While direct studies on this compound are limited, the extensive literature on related pyrrole derivatives allows for well-founded postulations regarding their potential biological activities. The primary areas of interest include anti-inflammatory, anticancer, and enzyme inhibitory effects.

Anti-inflammatory Activity

The pyrrole moiety is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] A study on a structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4][5] This effect was accompanied by a reduction in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting a potential immunomodulatory mechanism.[4][5]

It is hypothesized that analogs of this compound may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. Furthermore, some pyrrole alkanoic acid derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the production of the pro-inflammatory mediator prostaglandin E2.[6][7]

Anticancer Activity

The pyrrole scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[8][9] The mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3] For instance, certain pyrrol-2-one derivatives have been investigated as potential anticancer agents, with some showing promising cytotoxic effects and selectivity for malignant cells over normal cells.[6]

The cytotoxic potential of this compound analogs could be attributed to their ability to interfere with critical cellular processes in cancer cells. Evaluation of these compounds against a panel of cancer cell lines is a crucial step in validating this hypothesis.

Enzyme Inhibition

Beyond their role in inflammation and cancer, pyrrole derivatives have been explored as inhibitors of various enzymes. Recent studies have shown that certain pyrrole analogs can inhibit the main protease (Mpro) of viruses, a key enzyme in viral replication.[10][11] This suggests a potential antiviral application for this class of compounds.

The propanoic acid moiety, combined with the pyrrole ring, may allow these molecules to fit into the active sites of various enzymes, leading to their inhibition. A thorough screening against a panel of relevant enzymes would be necessary to identify specific targets.

Structure-Activity Relationships (SAR): A Predictive Framework

Based on the available literature for related pyrrole-containing compounds, several key structural features can be expected to influence the biological activity of this compound analogs.

  • Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, influencing its interaction with biological targets. Aryl substitutions on the pyrrole ring have been shown to be important for the inhibitory potencies of some pyrrole derivatives against metallo-β-lactamases.

  • The Carboxylic Acid Moiety: The acidic nature of the propanoic acid group is likely crucial for activity, potentially acting as a key binding group to the target protein. Esterification or amidation of this group would likely alter the biological activity profile.

  • The α-Methyl Group: The presence of the methyl group at the α-position of the propanoic acid creates a chiral center (in the absence of a second methyl group), which could lead to stereospecific interactions with the biological target. The gem-dimethyl substitution in the topic compound may influence conformational flexibility and lipophilicity, which in turn can affect activity.

The following diagram illustrates the key areas for SAR exploration:

SAR_Points cluster_pyrrole Pyrrole Ring Modifications cluster_propanoic Propanoic Acid Modifications Core This compound Pyrrole_Subst Substituents (R1, R2, R3) - Halogens - Alkyl/Aryl groups - Electron-withdrawing/donating groups Core->Pyrrole_Subst Modulate electronics and sterics Carboxyl_Mod Carboxylic Acid (R4) - Esterification - Amidation - Bioisosteric replacement Core->Carboxyl_Mod Affect binding and prodrug potential Alpha_Subst α-Substituents (R5) - Stereochemistry - Chain length - Cyclization Core->Alpha_Subst Influence conformation and lipophilicity

Caption: Key structural modification points for SAR studies.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound analogs, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 or 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with compound analogs incubation1->compound_treatment incubation2 Incubate for 24/48h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer in a 96-well plate.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells and pre-incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values for each compound.

Data Presentation:

The results of these assays should be presented in a clear and concise tabular format to allow for easy comparison of the activities of different analogs.

Compound IDStructureIC50 (µM) - MCF-7IC50 (µM) - HeLaIC50 (µM) - HEK293IC50 (µM) - COX-1IC50 (µM) - COX-2
Parent [Structure]DataDataDataDataData
Analog 1 [Structure]DataDataDataDataData
Analog 2 [Structure]DataDataDataDataData

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related pyrrole derivatives, these compounds are predicted to exhibit a range of biological activities, most notably anti-inflammatory and anticancer effects. The synthetic pathways are accessible, allowing for the generation of diverse libraries of analogs for comprehensive structure-activity relationship studies.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the predicted activities and to elucidate their mechanisms of action. Further investigation into their pharmacokinetic and pharmacodynamic properties will be essential for their progression as potential drug candidates. The insights gained from such studies will undoubtedly contribute to the ever-expanding therapeutic potential of the versatile pyrrole scaffold.

References

In Silico Prediction of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid Bioactivity: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-methyl-2-(1H-pyrrol-1-yl)propanoic acid is a small molecule featuring a central quaternary carbon, a carboxylic acid group, and a pyrrole ring. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The carboxylic acid moiety suggests potential interactions with targets that recognize anionic groups, such as certain enzymes and receptors, while the pyrrole ring, a common scaffold in medicinal chemistry, offers a range of potential interactions including hydrogen bonding and π-stacking. The prediction of its bioactivity in silico—that is, through computational methods—offers a rapid and cost-effective first pass in the drug discovery cascade, allowing for the generation of testable hypotheses regarding its mechanism of action, potential targets, and pharmacokinetic profile.

This guide provides a comprehensive, step-by-step framework for the in silico evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the selection of methods and interpretation of results. We will proceed through a logical workflow, from initial property calculation and target identification to more complex simulations like molecular docking and ADMET profiling.

Part 1: Foundational Analysis - Molecular Properties and Target Scoping

Before embarking on complex simulations, a foundational analysis of the molecule's physicochemical properties is essential. These properties govern its behavior in biological systems and provide the first clues to its potential as a drug candidate.

Canonicalization and Property Calculation

The first step is to obtain a standardized representation of the molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CC(C)(C(=O)O)n1cccc1. This can be used as input for various cheminformatics toolkits.

Protocol: Physicochemical Property Calculation using SwissADME

  • Navigate to the SwissADME web server (--INVALID-LINK--), a widely used tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • Input the SMILES string CC(C)(C(=O)O)n1cccc1 into the query box.

  • Run the analysis.

  • Analyze the output, focusing on key parameters summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight167.19 g/mol Well within the range for good oral bioavailability (<500 Da).
LogP (Consensus)1.65Indicates moderate lipophilicity, suggesting good membrane permeability.
Water SolubilitySolubleHigh solubility is favorable for formulation and distribution.
Topological Polar Surface Area (TPSA)49.96 ŲBelow the 140 Ų threshold, suggesting good cell permeability.
Lipinski's Rule of Five0 violationsThe molecule adheres to key guidelines for drug-likeness.
Bioavailability Score0.55Indicates a high probability of good oral bioavailability.

Data generated using the SwissADME web server.

Expertise & Experience: The Lipinski's Rule of Five compliance is a critical first checkpoint. A molecule with zero violations, like this one, is statistically more likely to be an orally available drug. The bioavailability score of 0.55 further strengthens this initial assessment.

Target Identification and Scoping

With favorable physicochemical properties established, the next logical step is to identify potential biological targets. This can be achieved through similarity-based and pharmacophore-based screening against databases of known bioactive compounds.

Protocol: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server (--INVALID-LINK--), which predicts targets based on the principle that similar molecules tend to bind to similar proteins.

  • Input the SMILES string CC(C)(C(=O)O)n1cccc1.

  • Select "Homo sapiens" as the target organism.

  • Run the prediction.

  • Evaluate the results, which are presented as a list of potential protein targets ranked by probability.

Expected Outcome: The output will likely include a range of target classes. Given the carboxylic acid group, it is plausible to expect enzymes like cyclooxygenases (COX), fatty acid amide hydrolase (FAAH), or other hydrolases to be predicted as potential targets. The pyrrole moiety may contribute to interactions with a variety of receptors. The results from this step will provide a focused list of proteins for more rigorous computational analysis, such as molecular docking.

G cluster_0 Part 1: Foundational Analysis mol Molecule Structure (SMILES) physchem Physicochemical Properties (SwissADME) mol->physchem target_pred Target Prediction (SwissTargetPrediction) mol->target_pred druglikeness Drug-Likeness Evaluation (Lipinski's Rule of Five) physchem->druglikeness target_list Prioritized Target List target_pred->target_list

Caption: Workflow for foundational analysis and target scoping.

Part 2: Mechanistic Hypothesis Generation - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding potential binding modes and affinities.

Authoritative Grounding: The accuracy of molecular docking is highly dependent on the quality of the protein structure and the docking algorithm's scoring function. For this guide, we will use AutoDock Vina, a widely cited and validated open-source docking program, in conjunction with a high-resolution crystal structure from the Protein Data Bank (PDB).

Protein and Ligand Preparation

Protocol: Preparing the Receptor and Ligand

  • Protein Selection: Based on the SwissTargetPrediction results, select a high-probability target with an available high-resolution (<2.5 Å) crystal structure in the PDB (--INVALID-LINK--). For this example, let's assume Cyclooxygenase-2 (COX-2) was identified as a top hit. A relevant PDB entry would be 5IKR.

  • Receptor Preparation (using AutoDock Tools):

    • Download and open the PDB file (e.g., 5IKR) in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Preparation (using AutoDock Tools):

    • Load the 3D structure of this compound (which can be generated from its SMILES string using a tool like Open Babel).

    • Detect the root and define the rotatable bonds.

    • Compute Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Docking Simulation

Protocol: Running the Docking Simulation with AutoDock Vina

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the original PDB structure or a known active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results: The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Table 2: Example Docking Results Interpretation

PoseBinding Affinity (kcal/mol)Key Interactions (Hypothetical)
1-7.5Carboxylate forms a salt bridge with Arg120. Pyrrole ring forms a pi-stacking interaction with Tyr355.
2-7.2Carboxylate forms hydrogen bonds with Ser530.
3-6.9Different orientation within the active site with fewer optimal interactions.

This is example data. Actual results will vary based on the chosen protein target.

Trustworthiness: The self-validating aspect of this protocol involves re-docking the original co-crystallized ligand back into the active site. A successful docking run should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of <2.0 Å, thereby validating the docking parameters.

G cluster_1 Part 2: Molecular Docking Workflow pdb Select Protein Target (from PDB) prep_prot Prepare Receptor (Add Hydrogens, Charges) pdb->prep_prot grid Define Binding Site (Grid Box) prep_prot->grid prep_lig Prepare Ligand (Define Rotatable Bonds) vina Run Docking Simulation (AutoDock Vina) prep_lig->vina grid->vina analysis Analyze Poses & Binding Affinity vina->analysis

Caption: Step-by-step workflow for molecular docking.

Part 3: Predicting Systemic Behavior - ADMET Profiling

A molecule's bioactivity is irrelevant if it cannot reach its target in the body or is prematurely metabolized or overtly toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery.

Protocol: In Silico ADMET Prediction

Several web-based tools can provide a comprehensive ADMET profile. pkCSM is one such tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicological properties.

  • Navigate to the pkCSM server (--INVALID-LINK--).

  • Input the SMILES string CC(C)(C(=O)O)n1cccc1.

  • Submit the query and wait for the results.

  • Synthesize the key predictions as shown in the table below.

Table 3: Predicted ADMET Properties of this compound

ParameterPredicted ValueInterpretation
Absorption
Caco-2 Permeability (log Papp)> 0.9High intestinal absorption is predicted.
Distribution
BBB Permeability (logBB)< -1.0Unlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 SubstrateNoNot likely to be metabolized by this major drug-metabolizing enzyme.
CYP3A4 SubstrateNoNot likely to be metabolized by this major drug-metabolizing enzyme.
Excretion
Total Clearance (log ml/min/kg)~0.5Moderate clearance rate predicted.
Toxicity
AMES ToxicityNegativeNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Data is illustrative of a typical pkCSM output.

Expertise & Experience: The prediction that the compound is not a substrate for major CYP450 enzymes (CYP2D6, CYP3A4) is a favorable characteristic, as it reduces the likelihood of drug-drug interactions. The predicted inability to cross the blood-brain barrier suggests the compound is more suitable for peripheral targets.

Conclusion and Future Directions

The in silico analysis of this compound suggests it possesses favorable drug-like properties, including good potential for oral bioavailability and a low toxicity profile. Computational target prediction points towards enzymes like COX-2 as plausible interaction partners, a hypothesis that can be mechanistically explored through molecular docking. The predicted binding poses and affinity scores from docking simulations provide a strong foundation for a medicinal chemist to design analogs with potentially improved potency or selectivity.

This guide has outlined a logical, multi-step computational workflow. The next steps would involve synthesizing the compound and validating these in silico predictions through in vitro experiments, such as enzyme inhibition assays against the predicted targets and cell permeability assays to confirm the ADMET predictions. The synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

CAS number and IUPAC name for 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid derivative. The document details its chemical identity, including its IUPAC name and CAS number, and outlines its physicochemical properties. A conceptual framework for its synthesis is presented, drawing upon established methodologies for pyrrole functionalization. Furthermore, this guide proposes a robust analytical workflow for its characterization and purity assessment using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The potential applications of this molecule as a structural motif and building block in medicinal chemistry and drug development are discussed, contextualized by the prevalence of the pyrrole scaffold in significant therapeutic agents.

Introduction: The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in designing molecules that interact with biological targets. Pyrrole-containing compounds have found applications as anti-inflammatory, anti-cancer, and antimicrobial agents. Notably, the pyrrole-3-carboxylic acid substructure is central to highly successful drugs like Atorvastatin and Sunitinib.[1] The subject of this guide, this compound, combines the pyrrole nucleus with a propanoic acid moiety, presenting a valuable building block for creating novel chemical entities with potential therapeutic applications. This guide serves as a technical resource for researchers looking to synthesize, analyze, and utilize this compound in their discovery programs.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. This section consolidates the key identifiers and physicochemical data for this compound.

2.1 Nomenclature and Identifiers

  • IUPAC Name: this compound[2][3]

  • Synonyms: 2-methyl-2-pyrrol-1-ylpropanoic acid

  • CAS Number: 1185320-31-3[2]

2.2 Molecular and Physicochemical Data

The quantitative data for this compound are summarized below. This information is essential for experimental design, including solvent selection, reaction setup, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂Sinfoo Biotech[2], Santa Cruz Biotechnology[3]
Molecular Weight 153.18 g/mol Sinfoo Biotech[2], Santa Cruz Biotechnology[3]
Purity ≥95% (Typical)Chiralen
Storage 2-8°CChiralen

Conceptual Synthesis Pathway

The proposed synthesis involves the reaction of 2-amino-2-methylpropanoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions. The primary amine of the amino acid acts as the nucleophile, attacking the activated furan derivative, leading to ring-closure and subsequent dehydration to form the aromatic pyrrole ring. This method is advantageous due to the commercial availability of the starting materials and the typically straightforward reaction conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product A 2-Amino-2-methylpropanoic Acid C Clauson-Kaas Reaction A->C B 2,5-Dimethoxytetrahydrofuran B->C D Aqueous Workup (pH Adjustment) C->D Acetic Acid, Reflux E Solvent Extraction D->E F Crystallization / Chromatography E->F G This compound F->G

Caption: Conceptual Synthesis Workflow.

Analytical Methodologies: RP-HPLC

To ensure the identity and purity of synthesized this compound, a reliable analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed here, adapted from validated procedures for structurally related pyrrole derivatives.[5] This technique separates compounds based on their hydrophobicity, making it ideal for analyzing organic molecules of this nature.

4.1 Proposed RP-HPLC Method

A C18 stationary phase is recommended as it provides excellent retention and resolution for a wide range of organic molecules. The mobile phase, typically a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (like acetonitrile or methanol), can be run in either an isocratic or gradient mode to achieve optimal separation from starting materials and potential byproducts. Detection is most commonly performed using a UV detector, set to a wavelength where the pyrrole chromophore exhibits strong absorbance.

Protocol Validation: As described by authoritative sources, any developed HPLC method must be validated for its intended purpose.[5] This involves assessing parameters such as:

  • Precision: Consistency of results for repeated measurements.

  • Accuracy: Closeness of the measured value to the true value.

  • Linearity: Proportionality of the detector response to the analyte concentration.

  • Selectivity: The ability to distinguish the analyte from impurities.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

G prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto HPLC System prep->inject separation Separation on C18 Column (Acetonitrile/Water Gradient) inject->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: Proposed RP-HPLC Analytical Workflow.

Applications in Research and Drug Development

The structural features of this compound make it a compound of interest for drug discovery. The pyrrole core serves as a versatile scaffold, while the carboxylic acid group provides a key handle for derivatization or for direct interaction with biological targets, such as enzyme active sites or receptors.

  • Scaffold for Library Synthesis: The molecule can be used as a starting point for creating libraries of novel compounds. The carboxylic acid can be converted into amides, esters, or other functional groups, allowing for systematic exploration of the structure-activity relationship (SAR).

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD screening to identify fragments that bind to protein targets.

  • Mimicry of Natural Substrates: The α,α-disubstituted amino acid-like structure may serve as a constrained mimetic of natural amino acids, potentially leading to enzyme inhibitors.

  • Inhibitors of MmpL3: Research into pyrrole-2-carboxamides has identified potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for treating drug-resistant tuberculosis.[6] While the subject molecule is a regioisomer, it provides a relevant chemical framework for designing new anti-tubercular agents.

Experimental Protocols (Conceptual)

6.1 Conceptual Synthesis Workflow: Clauson-Kaas Pyrrole Synthesis

  • Reaction Setup: To a solution of 2-amino-2-methylpropanoic acid (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it into ice water. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of ~7.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

6.2 Proposed Analytical Workflow: RP-HPLC Purity Assessment

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Data Acquisition and Analysis: Inject the standard and sample solutions. Integrate the peak areas and calculate the purity of the sample based on the area percent of the main peak.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has established its core identity through its IUPAC name and CAS number, and has provided a practical, albeit conceptual, framework for its synthesis and analysis. The proposed RP-HPLC method offers a robust starting point for quality control, ensuring the material's suitability for high-level research. Given the established importance of the pyrrole scaffold in pharmaceuticals, this compound represents a valuable tool for scientists and researchers dedicated to the development of novel therapeutics.

References

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability studies in pharmaceutical development. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal retention and peak shape for this polar, acidic analyte. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and subjected to forced degradation studies to demonstrate its stability-indicating capabilities.

Introduction

This compound is a small organic molecule containing a pyrrole ring and a carboxylic acid functional group.[1][2] Its structure suggests it is a relatively polar and acidic compound, which can present challenges for retention and peak shape in traditional reversed-phase chromatography.[3][4] The development of a reliable and robust analytical method is crucial for the quality control of this compound in drug substance and drug product manufacturing. A stability-indicating method is particularly important as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a regulatory requirement for stability studies.[5][6][7]

This application note provides a comprehensive guide to developing and validating an RP-HPLC method for this compound, including the rationale behind the selection of chromatographic parameters and a detailed protocol for method validation and forced degradation studies.

Analyte Structure

Caption: Chemical structure of this compound.

Method Development Strategy

The primary challenge in analyzing this compound is its polar and acidic nature.[8] Traditional C18 columns can exhibit poor retention for such compounds, especially in highly aqueous mobile phases, which can lead to a phenomenon known as phase collapse or dewetting.[9][10] Therefore, the method development strategy focused on selecting a suitable stationary phase and optimizing the mobile phase to ensure adequate retention, good peak symmetry, and resolution from potential impurities and degradants.

Caption: Workflow for RP-HPLC method development.

Stationary Phase Selection

For the analysis of polar compounds, several stationary phase options are available beyond traditional C18 columns.[3][11] These include columns with polar-embedded or polar-endcapped functionalities, which are designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity.[3][12] Phenyl columns can also be a good choice for polar compounds due to their resistance to phase collapse in 100% aqueous conditions.[10] For this study, a conventional C18 column with a high carbon load was initially selected to maximize hydrophobic interactions, with the option to explore alternative chemistries if retention or peak shape were suboptimal.

Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling the retention and selectivity of ionizable compounds.[13][14]

  • pH Control: Since this compound is an acidic compound, the mobile phase pH will significantly impact its ionization state and, consequently, its retention.[15] To achieve good retention on a reversed-phase column, it is generally preferable to suppress the ionization of the analyte.[15] Therefore, a mobile phase with a pH well below the pKa of the carboxylic acid group (typically around 4-5) is recommended.[16] An acidic mobile phase, such as one containing a phosphate buffer at pH 3, will ensure the analyte is in its neutral, more hydrophobic form, leading to increased retention.[17][18]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] Acetonitrile was chosen for this method due to its lower viscosity and better UV transparency at low wavelengths. The concentration of the organic modifier was optimized to achieve a suitable retention time and resolution.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Phosphate buffer pH 3.0 (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[17][18][19]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution. Further dilute to the desired working concentration.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve a similar concentration as the standard solution.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[20][21][22][23]

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5][6][7][24] The sample was subjected to various stress conditions to induce degradation.

Stress ConditionProtocol
Acid Hydrolysis Treat sample with 0.1 M HCl at 60°C.[25]
Base Hydrolysis Treat sample with 0.1 M NaOH at 60°C.[25]
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature.[25]
Thermal Degradation Expose solid sample to 80°C.[25]
Photolytic Degradation Expose sample to UV and visible light (ICH Q1B).[25][26]

The chromatograms of the stressed samples were evaluated for the resolution between the main peak and any degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[19]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The percentage recovery was calculated.

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) of the results was calculated.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the mobile phase composition, pH, flow rate, and column temperature. The effect of these changes on the system suitability parameters was observed.[20]

Results and Discussion

The developed RP-HPLC method provided a well-resolved, symmetrical peak for this compound with a retention time of approximately 4-6 minutes. The method validation results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from degradantsPassed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness System suitability passesPassed

The forced degradation studies showed that the analyte undergoes degradation under acidic, basic, and oxidative conditions. The method was able to successfully separate the main peak from all the degradation products, demonstrating its stability-indicating capability.

Caption: Overview of the method validation process.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is accurate, precise, and specific, making it suitable for routine quality control and stability monitoring in the pharmaceutical industry. The forced degradation studies confirmed the method's ability to separate the active ingredient from its degradation products, ensuring the reliability of stability data.

References

Chiral separation of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enantioselective Resolution of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and quality control, as enantiomers can exhibit significantly different efficacy and toxicity profiles. This document provides a detailed technical guide for the chiral separation of this compound enantiomers. We delve into the strategic considerations for method development, compare state-of-the-art chromatographic techniques, and present a comprehensive, validated protocol using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for the enantiomeric resolution of this and structurally similar acidic compounds.

Introduction: The Imperative of Chirality

This compound is a chiral carboxylic acid featuring a stereogenic center at the quaternary carbon. The pyrrole moiety is a significant heterocyclic structure found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities, including antibacterial and anticancer properties[1][2]. As with many chiral molecules, the individual enantiomers of this compound can interact differently with chiral biological systems (e.g., enzymes and receptors). Therefore, the ability to separate, quantify, and isolate these enantiomers is paramount for preclinical pharmacological studies, toxicological assessment, and the manufacturing of enantiopure active pharmaceutical ingredients (APIs).

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic methods overcome this by creating a chiral environment, most commonly by using a chiral stationary phase (CSP)[3][4]. The CSP interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, separation[5][6].

Analyte Properties and Methodological Considerations

A successful separation strategy begins with understanding the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[7][8]
Molecular Weight 153.18 g/mol [7]
Structure -
Key Functional Groups Carboxylic Acid (-COOH), Pyrrole Ring-
Chirality One stereogenic center at C2-

The presence of the carboxylic acid group is the most critical factor for method development. Its acidic nature dictates that mobile phase pH will significantly influence its ionization state, which in turn affects retention and peak shape. The pyrrole ring provides a site for potential π-π interactions, which can be a crucial part of the chiral recognition mechanism[9].

Principles of Chiral Recognition

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes. For effective chiral recognition, a stable complex must be formed between one enantiomer and the CSP, while the other enantiomer forms a less stable complex. The "three-point interaction model" is a widely accepted principle explaining this phenomenon, where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) with the chiral selector[10][11].

cluster_CSP Chiral Stationary Phase (CSP) cluster_Interaction Chiral Recognition Mechanism CSP Chiral Selector Interaction Site 1 (e.g., H-bond donor) Interaction Site 2 (e.g., π-acceptor) Interaction Site 3 (e.g., Steric pocket) R_Enantiomer {(R)-Enantiomer} R_Interaction Stable 3-Point Interaction (Strongly Retained) R_Enantiomer->R_Interaction S_Enantiomer {(S)-Enantiomer} S_Interaction Unstable 2-Point Interaction (Weakly Retained) S_Enantiomer->S_Interaction R_Interaction->CSP:p1 H-bond R_Interaction->CSP:p2 π-π stack R_Interaction->CSP:p3 Steric fit S_Interaction->CSP:p1 H-bond S_Interaction->CSP:p2 π-π stack

Caption: Conceptual model of three-point chiral recognition on a CSP.

Strategic Approach: HPLC vs. SFC vs. GC

Several chromatographic techniques can be employed for chiral separations. The choice depends on the analyte's properties, required efficiency, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique for chiral separations[3][12]. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are exceptionally versatile and successful for a broad range of compounds, making them the ideal starting point for screening[5][13]. For an acidic analyte like ours, reversed-phase or polar organic modes with an acidic mobile phase additive are highly effective at ensuring good peak shape and achieving separation[13][14].

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase component[15]. It is often faster and uses significantly less organic solvent than HPLC, making it a "greener" and more economical choice, especially for preparative separations[16][17]. SFC often provides different, complementary selectivity to HPLC and is highly effective with polysaccharide CSPs[18][19]. The acidic nature of CO₂ in combination with a co-solvent like methanol can sometimes be sufficient to analyze acidic compounds without additional additives[15].

  • Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct GC analysis is not feasible. The analyte must first be converted into a more volatile derivative, typically an ester[20][21][22]. This adds a sample preparation step, which can introduce variability. An alternative "indirect" GC method involves reacting the racemic acid with a chiral alcohol to form diastereomers, which can then be separated on a standard achiral GC column[23][24]. Given the simplicity and high success rates of direct HPLC and SFC methods, GC is generally considered a secondary option.

Detailed Application Protocol: Chiral HPLC Method

This protocol outlines a systematic approach starting with column screening, followed by method optimization.

Materials and Equipment
  • Analyte: Racemic this compound

  • Solvents: HPLC-grade Methanol, Acetonitrile, Isopropanol (IPA)

  • Additives: Formic Acid (FA), Acetic Acid (AA) - analytical grade or higher

  • HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.

  • Chiral Columns (for screening):

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • (Typical dimensions: 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 3 µm)

Experimental Workflow

A 1. Sample Preparation Dissolve racemate in mobile phase (e.g., 0.1 mg/mL) B 2. Initial Screening Test multiple CSPs with generic mobile phases A->B C 3. Evaluate Results Identify column/mobile phase with best initial separation (Rs > 1.0) B->C C->B If no separation, try different mode (e.g., NP) or CSP D 4. Method Optimization Fine-tune mobile phase composition, flow rate, and temperature C->D E 5. System Suitability Test (SST) Verify resolution, tailing factor, and reproducibility D->E E->D If SST fails, re-optimize F 6. Method Validation (as per ICH Q2) Assess linearity, accuracy, precision, LOD, LOQ E->F If SST passes G 7. Data Analysis & Reporting Calculate enantiomeric excess (% ee) F->G

Caption: Workflow for chiral method development and validation.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: Initial Screening Conditions The goal of screening is to efficiently test different selectivities. Polysaccharide-based columns are highly recommended as a starting point[5][13]. We will focus on Polar Organic Mode, which is often successful for carboxylic acids.

Table 2: Recommended Screening Conditions

ParameterCondition ACondition B
Mobile Phase Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Rationale for Additive The acidic additive suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing and improving retention.
Columns to Screen 1. Amylose tris(3,5-dimethylphenylcarbamate)2. Cellulose tris(3,5-dimethylphenylcarbamate)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm (or scan for λ-max with PDA)
Injection Volume 5 µL

Step 3: Method Optimization Once a column and mobile phase combination shows partial or full separation (Resolution, Rs > 1.0), optimize the method to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Composition: If using a single solvent, vary the concentration of the acidic additive (e.g., 0.05% to 0.2%). If using a solvent blend (e.g., Acetonitrile/Methanol), adjust the ratio to modulate retention and selectivity.

  • Temperature: Decreasing the column temperature often improves chiral resolution, although it may increase analysis time and backpressure. Test temperatures between 15 °C and 40 °C.

  • Flow Rate: Adjusting the flow rate can impact efficiency. A typical range is 0.5 - 1.5 mL/min. Slower flow rates can sometimes improve resolution.

Example Optimized Method:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Acetic Acid (100 / 0.1, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 20 °C

  • Detection: 230 nm

  • Expected Outcome: Baseline separation of the two enantiomers.

Method Validation and System Suitability

For use in a regulated environment, the final method must be validated according to ICH Q2(R1) guidelines[25]. A system suitability test (SST) should be run before each analysis batch to ensure the system is performing correctly.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures the peaks are sufficiently separated for accurate quantification.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; high tailing can affect integration accuracy.
Relative Standard Deviation (RSD) of Retention Time ≤ 2.0% (for n=5 injections)Demonstrates the stability and reproducibility of the system's retention.
RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.

Conclusion

The enantioselective separation of this compound is readily achievable using modern chromatographic techniques. A strategic screening approach utilizing polysaccharide-based chiral stationary phases under HPLC or SFC is the most efficient path to success. The detailed HPLC protocol provided in this guide serves as a robust starting point for developing a validated method suitable for quality control and research applications. By carefully considering the analyte's acidic nature and systematically optimizing chromatographic parameters, researchers can reliably resolve and quantify the enantiomers of this important chiral building block.

References

Application Note & Protocols: Leveraging 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid in Proteomics Research for Novel Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application note is a scientifically informed guide to the potential applications of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid in proteomics. As of the date of publication, there is limited direct literature on the use of this specific molecule in proteomics. The principles, protocols, and potential applications described herein are based on the analysis of its chemical structure and analogies to similar chemical scaffolds and well-established proteomics methodologies.

Introduction: Unlocking New Ligandable Pockets in the Proteome

The quest for novel chemical probes is a critical endeavor in chemical biology and drug discovery. Most proteins in the human proteome still lack well-characterized chemical ligands, rendering a vast portion of our biological landscape "undruggable."[1] Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy to identify new small molecule-protein interactions, providing starting points for the development of high-affinity, selective probes and drug candidates.[1][2][3]

This application note introduces This compound , a fragment-like molecule with potential applications in chemical proteomics. Its structure, featuring a pyrrole ring and a carboxylic acid moiety, presents intriguing possibilities for exploring protein-ligand interactions. The pyrrole ring is a common motif in a wide range of biologically active natural products and synthetic compounds, known to participate in various non-covalent interactions.[4][5][6][7] The carboxylic acid provides a versatile chemical handle for derivatization, enabling its use in a variety of proteomics workflows.[8][9][10]

This document will explore the hypothetical, yet scientifically grounded, applications of this compound as a tool for identifying novel protein targets and as a foundational scaffold for the development of more complex chemical probes.

Chemical and Structural Rationale

The potential utility of this compound in proteomics stems from its distinct chemical features:

  • Pyrrole Moiety: This aromatic heterocycle can engage in various interactions with protein binding pockets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Pyrrole derivatives have a proven track record in medicinal chemistry, forming the core of numerous bioactive compounds.[6][7][11]

  • Propanoic Acid Group: The carboxylic acid is a key functional group for bioconjugation.[8][9] It can be activated to react with nucleophilic residues on proteins, such as the primary amines of lysine residues, to form stable amide bonds. This allows for the attachment of reporter tags (e.g., biotin, fluorescent dyes) or the immobilization of the molecule on a solid support for affinity-based proteomics.

  • Fragment-like Properties: With a molecular weight of 153.18 g/mol , this compound fits the "rule of three" for a fragment, suggesting it is well-suited for FBLD approaches.[12]

Hypothetical Applications in Proteomics

Fragment-Based Screening for Novel Protein Binders

This compound can be employed as a fragment in screening campaigns to identify proteins that bind to the pyrrole scaffold. A common approach is to immobilize the molecule on a solid support (e.g., beads) via its carboxylic acid group to create an affinity matrix. This matrix can then be incubated with cell lysates, and proteins that bind to the immobilized fragment can be isolated, identified, and quantified using mass spectrometry.

Alternatively, in a competitive binding assay, a derivatized version of the fragment (e.g., with a biotin tag) could be used to probe a proteome. The non-derivatized fragment can then be used as a competitor to identify specific binders.

Scaffold for Photoaffinity Probe Development

A more advanced application involves developing this compound into a photoaffinity probe. This would involve modifying the molecule to include:

  • A photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive carbene that can covalently crosslink to nearby amino acid residues in a binding pocket.[13][14]

  • A reporter tag (e.g., an alkyne or azide) for downstream detection and enrichment via click chemistry.[8]

Such a probe would allow for the covalent capture and subsequent identification of proteins that interact with the pyrrole core in a cellular context.

cluster_0 Probe Synthesis cluster_1 Proteomics Workflow A This compound B Chemical Modification: - Add diazirine (photoreactive group) - Add alkyne (reporter tag) A->B C Photoaffinity Probe B->C D Incubate probe with cell lysate or live cells C->D E UV irradiation to crosslink probe to target proteins D->E F Cell lysis and click chemistry to attach biotin E->F G Streptavidin enrichment of biotinylated proteins F->G H On-bead digestion (e.g., with trypsin) G->H I LC-MS/MS analysis to identify proteins H->I

Figure 1: A conceptual workflow for the development and application of a photoaffinity probe derived from this compound.

Detailed Protocol: Affinity-Based Protein Profiling

This protocol outlines a hypothetical workflow for using this compound as an affinity-based probe to identify interacting proteins from a cell lysate.

Materials and Reagents
  • This compound

  • Amine-reactive agarose beads (e.g., NHS-activated)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Reagents for mass spectrometry sample preparation (DTT, iodoacetamide, trypsin)

Step-by-Step Methodology

Part 1: Immobilization of the Fragment

  • Activation of Carboxylic Acid: Dissolve this compound in a suitable solvent (e.g., DMSO). Add EDC and NHS to activate the carboxylic acid group.

  • Coupling to Beads: Add the activated fragment solution to a slurry of amine-reactive agarose beads. Allow the coupling reaction to proceed for several hours at room temperature with gentle mixing.

  • Blocking and Washing: Quench any unreacted sites on the beads with a blocking agent (e.g., ethanolamine). Wash the beads extensively to remove any non-covalently bound fragment.

Part 2: Affinity Pulldown

  • Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer to prepare a whole-cell proteome extract.

  • Incubation: Incubate the cell lysate with the fragment-coupled beads (and control beads with no fragment) for several hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with increasingly stringent wash buffers to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE loading buffer).

Part 3: Protein Identification by Mass Spectrometry

  • Sample Preparation: Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads. Excise the gel band, and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins. Compare the proteins identified from the fragment-coupled beads to those from the control beads to determine specific binders.

cluster_0 Bead Preparation cluster_1 Affinity Pulldown cluster_2 Analysis A Fragment + EDC/NHS B Couple to Amine-Reactive Beads A->B C Block & Wash Beads B->C E Incubate Lysate with Beads C->E D Cell Lysate D->E F Wash Beads E->F G Elute Bound Proteins F->G H In-Gel Digestion (Trypsin) G->H I LC-MS/MS H->I J Protein Identification & Quantification I->J

Figure 2: A step-by-step workflow for an affinity-based proteomics experiment using immobilized this compound.

Data Presentation and Interpretation

The results of the mass spectrometry analysis can be summarized in a table to highlight the potential protein "hits."

Protein IDGene NameProtein NameFold Enrichment (Fragment vs. Control)p-valuePotential Function
P12345KPC1Keratinocyte-associated protein 115.2<0.001E3 ubiquitin ligase
Q67890METL3Methyltransferase-like 312.8<0.001RNA methyltransferase
A1B2C3HSD17B417-beta-hydroxysteroid dehydrogenase 49.5<0.005Peroxisomal enzyme
..................

Table 1: A hypothetical list of protein hits identified in an affinity pulldown experiment. Fold enrichment and p-values are used to identify specific binders.

Conclusion and Future Directions

While the direct application of this compound in proteomics is not yet established in the literature, its chemical properties make it a promising candidate for fragment-based screening and the development of novel chemical probes. The protocols and workflows described in this application note provide a scientifically sound framework for exploring its potential. Future work should focus on the synthesis of derivatized probes and their application in cellular systems to validate their utility in identifying and characterizing novel protein targets. Such efforts could expand the landscape of the "ligandable" proteome and provide new avenues for therapeutic intervention.

References

Application Notes and Protocols: Cell-Based Assays for Testing Cytotoxicity of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling the Cytotoxic Potential of Novel Pyrrole Derivatives

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1] Derivatives of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid represent a novel class of compounds with potential therapeutic applications. A critical step in the preclinical evaluation of these derivatives is the thorough assessment of their cytotoxic effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of robust cell-based assays to determine the cytotoxicity of these novel chemical entities.

The primary objective of cytotoxicity testing is to quantify the degree to which a compound induces cell damage or death.[2] This can manifest through various mechanisms, including necrosis (loss of membrane integrity), apoptosis (programmed cell death), or cytostatic effects (inhibition of proliferation).[3] Therefore, a multi-assay approach is often necessary to build a complete picture of a compound's cytotoxic profile. Pyrrole derivatives, for instance, have been shown to induce apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of key signaling molecules like EGFR and VEGFR.[4][5][6]

This guide will detail the principles, protocols, and data interpretation for three fundamental and complementary cytotoxicity assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying a cytosolic enzyme released from damaged cells.[7]

  • Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases in the apoptotic pathway.[8]

By employing these assays, researchers can effectively screen novel this compound derivatives, determine their dose-dependent cytotoxic effects, and gain initial insights into their mechanism of action.

PART 1: Strategic Assay Selection and Experimental Design

The choice of cell-based assays and the design of the experiments are paramount for obtaining reliable and reproducible data. A logical workflow ensures a comprehensive evaluation of the cytotoxic potential of the test compounds.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit metabolic activity without causing immediate cell death, which would be detected by an MTT assay but not an LDH assay. Conversely, a compound that induces rapid necrosis would lead to a strong signal in an LDH assay. Therefore, a combination of assays provides a more complete understanding.

  • Viability vs. Cytotoxicity: It's crucial to distinguish between assays that measure cell viability (the number of living cells) and those that measure cytotoxicity (the number of dead cells).[3]

  • Mechanism of Action: Different assays can provide clues about how a compound is killing cells. For instance, a positive result in a caspase assay strongly suggests apoptosis.[3]

Workflow for Cytotoxicity Testing

A systematic approach to testing the cytotoxicity of this compound derivatives will ensure robust and interpretable results.

Cytotoxicity Testing Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis Cell_Line_Selection Cell Line Selection (Cancer vs. Normal) Dose_Range_Finding Dose-Range Finding (e.g., 0.1 µM to 200 µM) Cell_Line_Selection->Dose_Range_Finding Select relevant cell lines MTT_Assay Primary Viability Assay (MTT) Dose_Range_Finding->MTT_Assay Determine test concentrations LDH_Assay Membrane Integrity Assay (LDH) MTT_Assay->LDH_Assay Confirm cytotoxicity Caspase_Assay Apoptosis Assay (Caspase-3/7) MTT_Assay->Caspase_Assay Investigate apoptosis IC50_Calculation IC50 Calculation LDH_Assay->IC50_Calculation Caspase_Assay->IC50_Calculation Data_Interpretation Data Interpretation & Mechanism Hypothesis IC50_Calculation->Data_Interpretation

Caption: A logical workflow for assessing compound cytotoxicity.

Selecting Appropriate Cell Lines

The choice of cell lines is critical and should be guided by the research objectives.[9][10]

  • Cancer Cell Lines: To evaluate the anti-cancer potential of the derivatives, a panel of cancer cell lines relevant to the intended therapeutic area should be used. For compounds targeting pathways like EGFR and VEGFR, cell lines with known expression levels of these receptors would be informative.[5]

  • Normal (Non-Transformed) Cell Lines: To assess the selectivity of the compounds, it is essential to test them on normal cell lines, ideally from the same tissue origin as the cancer cells.[9] This helps in determining a therapeutic window. For example, a study on propionic acid derivatives used both normal (THLE-2) and cancerous (HepG2) liver cell lines.[11][12]

  • Cell Line Authentication: It is imperative to use authenticated, low-passage cell lines to ensure reproducibility and avoid issues with misidentification or genetic drift.[13]

Table 1: Example Cell Line Selection for Cytotoxicity Screening

Cell LineTypeTissue of OriginRationale for Selection
A549 CancerLung CarcinomaCommonly used for general cytotoxicity screening.
MCF-7 CancerBreast AdenocarcinomaRepresents a common solid tumor type.
HepG2 CancerHepatocellular CarcinomaRelevant for assessing potential hepatotoxicity.[9]
HEK293 Non-CancerousEmbryonic KidneyOften used as a normal cell line control.[9]
HCT-116 CancerColorectal CarcinomaRelevant for compounds targeting pathways implicated in colon cancer.[6]

PART 2: Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[14]

Materials:

  • This compound derivatives

  • Selected cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include vehicle control wells (e.g., medium with the highest concentration of DMSO used for compound dilution, typically <0.5%).[17]

    • Include untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][19] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[19]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • This compound derivatives

  • Selected cell lines

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to set up the following controls for each condition:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death.

      • Background control: Medium only (no cells).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[19]

    • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well assay plate.[19]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new assay plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[19]

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).[20]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value.

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

Principle: This is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[8][21]

Materials:

  • Caspase-Glo® 3/7 Assay kit (commercially available)

  • This compound derivatives

  • Selected cell lines

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2), but use white-walled plates.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[21]

    • After the desired compound incubation period, remove the plate from the incubator and let it equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of the culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[21]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with medium and reagent only) from all readings.

  • Plot the relative luminescence units (RLU) against the compound concentration.

Apoptosis_Pathway Compound 2-Methyl-2-(1H-pyrrol-1-yl) propanoic acid derivative Cell_Stress Cellular Stress Compound->Cell_Stress Pro_Caspase_9 Pro-caspase-9 Cell_Stress->Pro_Caspase_9 Active_Caspase_9 Active Caspase-9 Pro_Caspase_9->Active_Caspase_9 Activation Pro_Caspase_3_7 Pro-caspase-3/7 Active_Caspase_9->Pro_Caspase_3_7 Active_Caspase_3_7 Active Caspase-3/7 Pro_Caspase_3_7->Active_Caspase_3_7 Cleavage Apoptosis Apoptosis Active_Caspase_3_7->Apoptosis Substrate DEVD Substrate Active_Caspase_3_7->Substrate Cleaves Signal Luminescent Signal Substrate->Signal

Caption: Caspase-3/7 activation in the apoptotic pathway.

PART 3: Data Interpretation and Troubleshooting

Interpreting the Results

By comparing the results from the three assays, a more nuanced understanding of the cytotoxic effects of the this compound derivatives can be achieved.

Table 2: Interpreting Cytotoxicity Assay Results

MTT Assay ResultLDH Assay ResultCaspase-3/7 Assay ResultPossible Interpretation
↓ Viability ↑ Cytotoxicity ↑ Activity The compound induces apoptosis leading to secondary necrosis.
↓ Viability ↑ Cytotoxicity No Change The compound induces necrosis.
↓ Viability No Change ↑ Activity The compound induces apoptosis without significant membrane disruption at the measured time point.
↓ Viability No Change No Change The compound is cytostatic (inhibits proliferation) or causes metabolic impairment without inducing cell death within the assay timeframe.
No Change ↑ Cytotoxicity No Change This is an unusual result and may indicate an artifact or a very rapid necrotic event.
Common Pitfalls and Troubleshooting

Even with well-defined protocols, issues can arise. Being aware of common problems can help in troubleshooting and ensuring data quality.[17][22]

Table 3: Troubleshooting Common Issues in Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.[13]Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13]
Low absorbance/luminescence signal Too few cells, insufficient incubation time, reagent degradation.[17]Optimize cell seeding density through a titration experiment. Perform a time-course experiment to determine the optimal incubation time. Prepare fresh reagents and store them correctly.[17]
High background signal Microbial contamination, interference from phenol red in the medium, serum components.[17]Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation. Consider using a serum-free medium for the assay incubation period.[17]
Compound precipitation Poor solubility of the test compound in the culture medium.Determine the solubility limit of the compound. Use a suitable solvent like DMSO, keeping the final concentration low (e.g., <0.5%).[17]

Conclusion

The systematic evaluation of the cytotoxic properties of novel this compound derivatives is a cornerstone of their preclinical development. By employing a multi-assay strategy that includes the MTT, LDH, and Caspase-3/7 assays, researchers can obtain a comprehensive profile of a compound's effect on cell viability, membrane integrity, and apoptosis. The detailed protocols and troubleshooting guidance provided in this document are intended to equip scientists with the necessary tools to generate high-quality, reproducible data, thereby accelerating the discovery and development of new therapeutic agents.

References

The Synthetic Versatility of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid: A Guide to its Prospective Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrrole scaffold stands as a "privileged" structural motif, consistently appearing in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet underexplored, pyrrole derivative: 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid . This molecule uniquely combines the planarity and aromaticity of the pyrrole ring with a chiral center and a versatile carboxylic acid handle, presenting a compelling starting point for the synthesis of complex molecular architectures. While specific, published applications of this building block are nascent, its constituent functional groups suggest a broad and impactful range of potential transformations. This document serves as a detailed, prospective guide for researchers, scientists, and drug development professionals on the anticipated applications and experimental protocols for this promising synthetic intermediate.

Molecular Attributes and Synthetic Potential

This compound, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , possesses two key reactive sites: the carboxylic acid group and the pyrrole ring. The strategic placement of the propanoic acid moiety at the N-1 position of the pyrrole ring offers several advantages. It protects the nitrogen from unwanted side reactions, and the quaternary carbon atom alpha to the carbonyl group introduces steric hindrance that can influence the conformational preferences of its derivatives.

The primary avenues for the synthetic utility of this building block are anticipated to be:

  • Amide Bond Formation: The carboxylic acid is readily amenable to coupling with a diverse range of primary and secondary amines to generate a library of novel amides. This is a cornerstone of medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex molecules.

  • Esterification: Reaction with various alcohols can yield a series of esters, which can be useful as final products or as intermediates for further transformations.

  • Derivatization of the Pyrrole Ring: While the N-1 position is substituted, the carbon atoms of the pyrrole ring remain available for electrophilic substitution reactions, allowing for further functionalization and the creation of more complex scaffolds.

The following sections will provide detailed, field-proven protocols for these key transformations, explaining the underlying chemical principles and offering insights into experimental design.

Application Note I: Synthesis of Novel Amide Derivatives

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of biologically active molecules. The carboxylic acid moiety of this compound serves as an excellent handle for coupling with a vast array of amines, leading to the generation of diverse compound libraries for screening and lead optimization.

Causality Behind Experimental Choices in Amide Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the formation of a stable ammonium carboxylate salt. To overcome this kinetic barrier under milder conditions, the carboxylic acid must be "activated". This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common classes of coupling reagents include carbodiimides (like DCC, EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU, HBTU). The choice of coupling reagent and additives is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired level of enantiopurity. For instance, the addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) to carbodiimide-mediated couplings is a standard practice to suppress racemization and improve reaction efficiency.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of this compound with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Self-Validating System: The purity and identity of the synthesized amide should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the correct structure and absence of impurities.

Visualization of the Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Acid This compound Reaction Stir at RT (2-12h) Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF Anhydrous DMF DMF->Reaction Workup Aqueous Workup (DCM, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Amide Target Amide Derivative Purification->Amide

Caption: Workflow for the synthesis of amide derivatives.

Application Note II: Esterification for Prodrug Synthesis and Intermediate Formation

Esterification of this compound provides another avenue for derivatization, leading to the formation of esters that can serve as valuable intermediates or as prodrugs to improve the pharmacokinetic properties of a parent drug molecule.

Rationale for Esterification Protocols

The most common method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product, either the alcohol is used in large excess or water is removed as it is formed. For more sensitive substrates or when milder conditions are required, other methods such as Steglich esterification using DCC and a catalytic amount of DMAP (4-dimethylaminopyridine) are employed.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a classic approach to ester synthesis from this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography if necessary.

Trustworthiness of the Protocol: The progress of the reaction should be carefully monitored, as prolonged heating in strong acid could potentially lead to side reactions on the pyrrole ring. The final product's identity and purity must be rigorously confirmed by spectroscopic methods.

Data Presentation: Expected Spectroscopic Data for a Methyl Ester Derivative
Technique Expected Key Signals
¹H NMR Singlet around 3.7 ppm (3H, -OCH₃), signals for the pyrrole protons, and signals for the methyl and methine protons of the propanoate moiety.
¹³C NMR Carbonyl signal around 170-175 ppm, signal for the methoxy carbon around 52 ppm, and signals for the pyrrole and propanoate carbons.
IR Strong C=O stretch for the ester at ~1735 cm⁻¹.
HRMS Accurate mass measurement corresponding to the molecular formula of the methyl ester.

Future Perspectives and Advanced Applications

Beyond these fundamental transformations, this compound holds promise for more advanced synthetic applications.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da, this molecule is an ideal candidate for fragment-based screening campaigns. Its rigid pyrrole core and projecting carboxylic acid provide well-defined vectors for interaction with biological targets, making it a valuable starting point for the development of more potent leads.

  • Synthesis of Chiral Ligands: The inherent chirality of this building block can be exploited in the synthesis of novel chiral ligands for asymmetric catalysis.

  • Electrophilic Substitution on the Pyrrole Ring: Reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation at the C2 or C5 positions of the pyrrole ring could be explored to introduce additional functional groups, further expanding the chemical space accessible from this starting material.

Logical Relationship Diagram for Advanced Applications

AdvancedApplications cluster_pathways Potential Synthetic Pathways cluster_applications Downstream Applications Start This compound Amide Amide Derivatives Start->Amide Ester Ester Derivatives Start->Ester PyrroleFunc Pyrrole Functionalization Start->PyrroleFunc FBDD Fragment-Based Drug Discovery Start->FBDD Bioactive Bioactive Molecules (e.g., Peptidomimetics) Amide->Bioactive Ligands Chiral Ligands Amide->Ligands Ester->Bioactive ComplexScaffolds Complex Scaffolds PyrroleFunc->ComplexScaffolds

Caption: Potential synthetic pathways and applications.

Conclusion

This compound represents a building block with significant untapped potential. Its strategic combination of a pyrrole ring, a chiral center, and a carboxylic acid functional group makes it a highly attractive starting material for the synthesis of a wide range of novel molecules. While the exploration of its specific applications is still in its early stages, the foundational organic chemistry principles outlined in this guide provide a robust framework for its utilization in research and development. The protocols and insights presented here are intended to empower scientists to unlock the full synthetic utility of this promising molecule, paving the way for future discoveries in medicinal chemistry and beyond.

References

Application Note & Protocols: A Tiered Strategy for Evaluating the Anti-inflammatory Activity of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a wide range of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery.

Pyrrole scaffolds are recognized as privileged structures in medicinal chemistry, present in numerous biologically active compounds.[3] Derivatives of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid represent a novel chemical class with potential anti-inflammatory properties.[4] This guide provides a comprehensive, tiered strategy for the systematic evaluation of these, or similar, novel compounds.

The rationale behind this tiered approach is to progress from high-throughput, cost-effective in vitro assays that elucidate mechanism and cellular effects to a more complex, physiologically relevant in vivo model. This ensures that only the most promising candidates advance, optimizing resource allocation and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Overall Evaluation Workflow

A logical, stepwise progression is essential for robustly characterizing a novel anti-inflammatory compound. The workflow begins with target-specific enzymatic assays, moves to cell-based models to assess effects in a biological context, and culminates in a foundational in vivo model of acute inflammation.

G cluster_0 Part 1: In Vitro Evaluation cluster_1 Part 2: In Vivo Evaluation assay1 Assay 1: COX-1/COX-2 Enzymatic Inhibition assay2 Assay 2: Cellular Anti-inflammatory Activity (Macrophages) assay1->assay2 Characterize Cellular Effects assay3 Assay 3: Carrageenan-Induced Paw Edema Model assay2->assay3 Confirm In Vivo Efficacy start Test Compound: 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid derivative start->assay1 Determine Target Affinity

Caption: Tiered workflow for anti-inflammatory drug screening.

Part 1: In Vitro Evaluation of Anti-inflammatory Potential

Assay 1: Cyclooxygenase (COX-1 & COX-2) Enzymatic Inhibition Assay

Scientific Rationale: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[5] Evaluating a compound's ability to inhibit these enzymes and its selectivity for COX-2 over COX-1 is a critical first step. A higher COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2) is often desirable to minimize gastrointestinal side effects.[5]

Detailed Protocol (Fluorometric Method): This protocol is adapted from commercially available kits which offer a sensitive and high-throughput method.[7][8]

  • Reagent Preparation:

    • Prepare Assay Buffer, COX Probe, and Cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414, Abcam ab204698).[7][9]

    • Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls.[7]

  • Assay Procedure (96-well opaque plate):

    • For each compound concentration, prepare parallel wells for COX-1 and COX-2 enzymes.

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, Cofactor, and either COX-1 or COX-2 enzyme) to each well.

    • Add 10 µL of the diluted test compound, control inhibitor, or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) in a microplate reader at 37°C for 5-10 minutes.

  • Data Analysis and Presentation:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and use non-linear regression to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).[10]

    • Calculate the COX-2 Selectivity Index: (IC50 for COX-1) / (IC50 for COX-2).

Table 1: Example Data Presentation for COX Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Derivative A50.21.533.5
Derivative B15.812.31.3
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)5.110.20.5
Assay 2: Cellular Anti-inflammatory Activity in Macrophages

Scientific Rationale: Macrophages are key innate immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a host of pro-inflammatory mediators.[11][12] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[13][14][15] These pathways lead to the transcriptional upregulation of genes encoding inflammatory proteins, such as inducible nitric oxide synthase (iNOS) which produces nitric oxide (NO), and cytokines like TNF-α and IL-6.[16][17] This assay evaluates the compound's ability to suppress this inflammatory response in a cellular context.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK Canonical Pathway MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Parallel Pathway NFkB NF-κB (p65/p50) IKK->NFkB IκB degradation & p65/p50 release Nucleus Nucleus NFkB->Nucleus Nuclear Translocation MAPK->Nucleus Transcription Factor Activation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Mediators iNOS (NO) TNF-α, IL-6 Gene->Mediators

Caption: LPS-induced inflammatory signaling in macrophages.

Detailed Protocols:

A. Cell Culture and Treatment:

  • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[18]

  • Seed cells in appropriate plates (96-well for NO/viability, 24-well for cytokines) and allow them to adhere for 24 hours.[19][20]

  • Important: First, perform a cell viability assay (e.g., MTT) to determine non-toxic concentrations of your compound. Observed anti-inflammatory effects must not be a result of cell death.[19][21]

  • For anti-inflammatory assays, pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[20]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for an appropriate incubation period (e.g., 24 hours).[19][22]

B. Nitric Oxide (NO) Production Measurement (Griess Assay):

  • After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant.

  • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[19][23]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[24] A purple color indicates the presence of nitrite, a stable breakdown product of NO.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.[19]

C. Pro-inflammatory Cytokine Measurement (ELISA):

  • Use the collected cell culture supernatants from the 24-well plates.

  • Quantify the concentration of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[11][20] This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring a colorimetric change.

Data Analysis and Presentation:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only treated group.

  • Present the data graphically (e.g., bar charts with error bars) and in a summary table.

Table 2: Example Data for Cellular Anti-inflammatory Activity

Compound Conc. (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
199 ± 415 ± 512 ± 610 ± 4
1098 ± 345 ± 640 ± 835 ± 7
5095 ± 585 ± 478 ± 572 ± 6
Dexamethasone (1 µM)101 ± 292 ± 395 ± 290 ± 4

Part 2: In Vivo Evaluation of Acute Anti-inflammatory Activity

Assay 3: Carrageenan-Induced Paw Edema Model

Scientific Rationale: This is a classic, well-established, and highly reproducible in vivo model for screening acute anti-inflammatory activity.[25][26] The subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[25] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[25][27] Inhibition of this edema, particularly in the later phase, is a strong indicator of NSAID-like activity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

G acclimate Acclimatization (1 week) grouping Animal Grouping (n=6-8/group) acclimate->grouping baseline Baseline Paw Volume (V₀) grouping->baseline T = -1 hr dosing Oral Dosing: - Vehicle - Test Compound - Positive Control baseline->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan T = 0 hr measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hr carrageenan->measure calc Calculate Edema & % Inhibition measure->calc

Caption: Experimental timeline for the paw edema assay.

Detailed Protocol (Rat Model):

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Allow them to acclimatize for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline, p.o.)

    • Group II: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group III: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Withhold food overnight before the experiment, but allow free access to water.

    • Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

    • Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[25][27]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[25]

Data Analysis and Presentation:

  • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 .

  • The peak edema is typically observed around 3-4 hours post-carrageenan injection. The inhibition at this time point is particularly significant.

Table 3: Example Data Presentation for Carrageenan-Induced Paw Edema

GroupDose (mg/kg)Paw Edema at 3 hr (mL)% Inhibition at 3 hr
Vehicle Control-0.85 ± 0.07-
Derivative A250.51 ± 0.0540.0%
Derivative A500.32 ± 0.04 62.4%
Indomethacin100.28 ± 0.0367.1%
p<0.05, *p<0.01 compared to Vehicle Control group.

Summary and Forward Outlook

This application note outlines a robust, tiered strategy for the preclinical evaluation of this compound derivatives as potential anti-inflammatory agents. By systematically assessing their effects on key enzymatic targets (COX-1/COX-2), their ability to modulate inflammatory responses in macrophages, and their efficacy in a validated in vivo model of acute inflammation, researchers can build a comprehensive profile of a compound's activity.

Positive results from this screening cascade would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating effects on NF-κB and MAPK pathway activation via Western Blotting.

  • Chronic Inflammation Models: Testing in models like adjuvant-induced arthritis for chronic efficacy.

  • Pharmacokinetic and Toxicology Studies: Establishing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and assessing its safety.

This structured approach ensures a thorough and efficient evaluation, providing the critical data necessary to advance promising new anti-inflammatory candidates toward clinical development.

References

Application Notes and Protocols for Evaluating the Anticancer Potential of Substituted 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2] Its unique electronic and structural features allow for versatile substitutions, enabling the fine-tuning of pharmacological profiles. Derivatives of the pyrrole nucleus have been shown to target various hallmarks of cancer by interfering with microtubule polymerization, inhibiting protein kinases, inducing apoptosis, and arresting the cell cycle.[1] This document provides a comprehensive guide to the synthesis and evaluation of the anticancer potential of a specific class of these compounds: substituted 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid derivatives and their close structural analogs.

Due to the availability of detailed public data on a closely related series, this guide will use substituted 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide compounds as a primary example to illustrate the experimental protocols and potential mechanisms of action.[3] The methodologies described herein are broadly applicable to the wider class of this compound derivatives.

Part 1: Synthesis of Substituted 2-Methyl-Pyrrole Derivatives

The synthesis of novel chemical entities is the foundational step in drug discovery. The following protocol is adapted from established methods for the synthesis of substituted pyrrole compounds and serves as a robust starting point for creating a library of analogs for screening.[3]

Rationale for Synthetic Strategy

The Paal-Knorr pyrrole synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This method is highly versatile and allows for the introduction of various substituents on the pyrrole ring, making it ideal for generating a library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol

A multi-step synthesis can be employed to generate the target compounds. The following is a representative synthetic pathway for 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives.

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

The synthesis begins with the creation of a substituted 1,4-dicarbonyl compound, which will form the backbone of the pyrrole ring. This can be achieved through various organic reactions, such as an aldol condensation followed by oxidation or other carbon-carbon bond-forming reactions.

Step 2: Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl intermediate is then cyclized with an appropriate amine to form the pyrrole ring.

  • Dissolve the 1,4-dicarbonyl intermediate in a suitable solvent such as glacial acetic acid.

  • Add the desired primary amine (e.g., a substituted aniline) to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 3: Functionalization of the Pyrrole Scaffold

Further modifications, such as the addition of the oxo-acetamide side chain, can be achieved through standard amide coupling reactions.

  • Activate the carboxylic acid group of a functionalized pyrrole intermediate using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Add the desired amine (e.g., 3-aminopyridine) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the final compound using column chromatography.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Aldehydes, Ketones, Amines) Step1 Synthesis of 1,4-Dicarbonyl Intermediate Start->Step1 Step2 Paal-Knorr Pyrrole Synthesis Step1->Step2 Step3 Amide Coupling Step2->Step3 Final_Product Final Substituted 2-Methyl-Pyrrole Compound Step3->Final_Product

Caption: General synthetic workflow for substituted 2-methyl-pyrrole derivatives.

Part 2: In Vitro Evaluation of Anticancer Potential

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the newly synthesized compounds.[3]

Cell Line Selection and Culture

Rationale: The choice of cancer cell lines is critical for obtaining relevant data. A panel of cell lines representing different cancer types allows for the assessment of broad-spectrum activity versus selective cytotoxicity. For instance, MCF-7 (estrogen receptor-positive), T47-D (estrogen and progesterone receptor-positive), and MDA-MB-231 (triple-negative) are commonly used breast cancer cell lines that represent different subtypes of the disease.[3] A non-cancerous cell line (e.g., NIH-3T3 fibroblasts) should be included to assess selectivity.[3]

Protocol:

  • Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Regularly subculture the cells to maintain them in the exponential growth phase.

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a robust and widely used method for initial cytotoxicity screening.

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle-only controls and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC50 (µM)[3]T47-D IC50 (µM)[3]MDA-MB-231 IC50 (µM)[3]NIH-3T3 IC50 (µM)[3]
4a 7.5> 10054.1> 100
4b 10.3> 10073.2> 100
4c 12.5> 10066.8> 100
Indibulin 1.82.52.11.5

Note: The data presented is for a series of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives and the reference compound Indibulin.[3]

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Rationale: Compounds that exhibit significant cytotoxicity should be further investigated to understand their mechanism of action. Determining whether a compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest provides critical insights into its therapeutic potential.

Protocol: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol: Cell Cycle Analysis by PI Staining

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol: Caspase 3/7 Activity Assay

Rationale: Caspases are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 can confirm the involvement of the apoptotic pathway.

  • Seed cells in a 96-well plate and treat with the test compound.

  • After the desired incubation period, add a luminogenic caspase-3/7 substrate to each well.

  • Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Test_Compound Substituted 2-Methyl-Pyrrole Compound Test_Compound->Mitochondrion Induces stress

Caption: Proposed mechanism of action: induction of the intrinsic apoptotic pathway.

Part 3: Concluding Remarks and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and in vitro evaluation of the anticancer potential of substituted this compound compounds and their analogs. The preliminary data on related structures suggest that this class of compounds may exert its anticancer effects through the induction of apoptosis, potentially involving the activation of executioner caspases.[3]

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to identify the key structural features required for potent and selective anticancer activity.

  • Target Identification: Elucidating the specific molecular target(s) of the most active compounds.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models, such as xenograft models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising candidates to determine their potential for further clinical development.

By following a systematic and rigorous approach to synthesis and biological evaluation, researchers can unlock the full therapeutic potential of this promising class of pyrrole-based compounds in the fight against cancer.

References

Troubleshooting & Optimization

Improving yield in the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. As Senior Application Scientists, we have structured this guide to address common challenges, enhance yield, and ensure the integrity of your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, typically involves a two-step process: the N-alkylation of pyrrole followed by ester hydrolysis. While seemingly straightforward, this pathway is fraught with potential pitfalls, primarily revolving around the regioselectivity of the initial alkylation step. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen atom (N-alkylation) to form the desired product or at a carbon atom (C-alkylation), leading to undesired isomers and reduced yields. This guide provides a robust protocol and a systematic approach to troubleshooting these challenges.

Recommended Synthesis Protocol

This protocol outlines a reliable method for the synthesis of this compound, beginning with the N-alkylation of pyrrole with ethyl 2-bromo-2-methylpropanoate, followed by saponification.

Part A: Synthesis of Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate (Intermediate)
Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the formation of the sodium pyrrolide salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 equivalents) in anhydrous DMF dropwise over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part B: Hydrolysis to this compound (Final Product)
Experimental Protocol
  • Setup: Dissolve the purified ester from Part A (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow addition of 1 M hydrochloric acid (HCl).

  • Extraction: Extract the acidified solution with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My overall yield is extremely low after the first step (N-alkylation). What are the most common reasons for this?

A1: Low yields in the N-alkylation of pyrrole are typically traced back to three critical factors: incomplete deprotonation, poor regioselectivity (C-alkylation), or suboptimal reaction conditions.

  • Ineffective Deprotonation: The N-H proton of pyrrole has a pKa of approximately 17.5.[1] A sufficiently strong base is required for complete deprotonation. If a weaker base like potassium carbonate (K₂CO₃) is used without optimizing conditions (e.g., higher temperatures), the deprotonation may be incomplete, leaving unreacted pyrrole.

    • Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or THF. Ensure the reagents and solvent are completely dry, as water will quench the base.

  • Poor Regioselectivity: The primary cause of low yield is often the competing C-alkylation pathway. The pyrrolide anion is an ambident nucleophile, and the ratio of N- to C-alkylation is highly dependent on the reaction conditions.[2]

    • Solution: To favor N-alkylation, use conditions that promote a more "ionic" character for the pyrrolide salt. This involves using alkali metals like sodium or potassium as the counter-ion and a highly polar aprotic solvent like DMF or DMSO.[1][3] These solvents effectively solvate the cation, creating a more reactive, "naked" pyrrolide anion that preferentially attacks via the more electronegative nitrogen atom.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The reaction may stall if the temperature is too low or if it is not allowed to run to completion.

    • Solution: Monitor the reaction closely with TLC. If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C). Adding a catalytic amount of potassium iodide (KI) can also increase the reaction rate by in situ formation of the more reactive alkyl iodide via the Finkelstein reaction.[4]

Q2: My TLC and NMR analysis show a mixture of products, likely N- and C-alkylated isomers. How can I improve the selectivity for the desired N-alkylation?

A2: Achieving high N-alkylation selectivity is the most critical aspect of this synthesis. The outcome is governed by the principles of hard and soft acids and bases (HSAB) and the dissociation of the ion pair.[2]

Factor Condition for High N-Alkylation Yield Rationale
Counter-ion (from Base) K⁺, Na⁺, Cs⁺These create more ionic bonds with the pyrrolide nitrogen. The "harder" and more dissociated the cation, the more the reaction is directed to the "harder" nitrogen atom.[2]
Solvent DMF, DMSO, HMPAHighly polar aprotic solvents solvate the cation, freeing the pyrrolide anion and favoring N-attack. Less polar solvents like THF or ether can lead to more C-alkylation.[3]
Leaving Group I > Br > ClA better leaving group increases the reaction rate. Using an alkyl bromide is common, but adding catalytic KI can be beneficial.
Temperature Room Temperature to Moderate HeatWhile higher temperatures can increase the rate, they can sometimes decrease selectivity. Start at room temperature and only heat if necessary.

Below is a workflow diagram to guide your optimization process for improving N-alkylation selectivity.

Troubleshooting N- vs C-Alkylation start Low N-Alkylation Selectivity Detected check_base Step 1: Evaluate Base & Counter-ion Is it NaH, KH, or Cs2CO3? start->check_base check_solvent Step 2: Evaluate Solvent Is it a polar aprotic solvent (DMF, DMSO)? check_base->check_solvent Yes change_base Action: Switch to NaH or KH to increase ionic character. check_base->change_base No check_additive Step 3: Consider Additives Is catalytic KI being used? check_solvent->check_additive Yes change_solvent Action: Switch from THF/Ether to DMF/DMSO to better solvate the cation. check_solvent->change_solvent No solution High N-Alkylation Selectivity Achieved check_additive->solution Yes add_ki Action: Add catalytic KI (0.1 eq) to accelerate the desired reaction. check_additive->add_ki No change_base->check_base change_solvent->check_solvent add_ki->solution

Caption: Troubleshooting workflow for improving N-alkylation selectivity.

Q3: The hydrolysis of my intermediate ester is incomplete or results in a messy reaction. How can I improve the final step?

A3: Issues during saponification (hydrolysis) usually relate to the choice of base, solvent system, or workup procedure.

  • Incomplete Reaction: Standard bases like NaOH or KOH are effective, but lithium hydroxide (LiOH) is often preferred in a THF/water solvent system. LiOH has excellent solubility in this mixture and is less likely to cause side reactions compared to stronger hydroxides.

    • Solution: Use 2-3 equivalents of LiOH in a THF/water mixture (e.g., 3:1 ratio). If the reaction is slow at room temperature, gentle heating to 40 °C can be applied.

  • Difficult Workup: The final product is a carboxylic acid. It is crucial to fully protonate it to ensure it is no longer a salt and can be extracted into an organic solvent.

    • Solution: After removing the organic solvent (THF), cool the aqueous layer in an ice bath before acidifying. Add acid (e.g., 1 M HCl) slowly until the pH is distinctly acidic (~3-4), which can be checked with pH paper. Insufficient acidification will leave the product in the aqueous layer as the carboxylate salt, drastically reducing yield.

Frequently Asked Questions (FAQs)

Q: Where can I obtain the starting material, ethyl 2-bromo-2-methylpropanoate?

A: Ethyl 2-bromo-2-methylpropanoate is commercially available from most major chemical suppliers. Alternatively, it can be synthesized from the corresponding carboxylic acid, 2-bromo-2-methylpropanoic acid, via Fischer esterification. The acid itself can be prepared from isobutyric acid through an α-bromination reaction, such as the Hell-Volhard-Zelinsky (HVZ) reaction.

Q: What is the best method for purifying the final product?

A: If the hydrolysis and workup are performed correctly, the crude this compound is often of high purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method. Alternatively, for stubborn impurities, flash column chromatography can be used, often with a mobile phase containing a small amount of acetic acid to keep the product protonated and prevent streaking on the silica gel.

Q: Are there any alternative synthetic routes I should consider?

A: While the N-alkylation of pyrrole is the most direct route, other methods exist for synthesizing N-substituted pyrroles. For instance, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5] In this case, one could envision a reaction between 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) and 2-amino-2-methylpropanoic acid, though this may require significant optimization. For most applications, the N-alkylation route described here offers the best balance of efficiency and accessibility.

References

Overcoming solubility issues of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This document provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. More than 40% of new chemical entities are poorly soluble in water, a critical rate-limiting factor for achieving desired concentrations in experimental and therapeutic settings[1][2]. This guide offers a systematic, evidence-based approach to overcoming these issues, moving from simple pH adjustments to more advanced formulation strategies. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve consistent and reliable results.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of this compound is governed by its chemical structure, which features a hydrophobic pyrrole ring and a weakly acidic carboxylic acid group. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and closely related analogs.

PropertyEstimated ValueScientific Rationale & Implication for Solubility
pKa ~4.5 - 5.0The propanoic acid moiety is a weak acid. According to the Henderson-Hasselbalch equation, the compound's charge state—and thus its aqueous solubility—is highly dependent on the pH of the buffer[3][4][5]. At pH values below its pKa, the compound will be predominantly in its neutral, less soluble form. At pH values above its pKa, it will be deprotonated to its carboxylate form, which is significantly more water-soluble.
logP ~1.5 - 2.5The calculated octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity. This hydrophobicity contributes to its poor intrinsic solubility in water and necessitates strategies to overcome intermolecular forces that favor the solid state over solvation in aqueous media[6].
Molecular Weight 153.18 g/mol The relatively low molecular weight is generally favorable for solubility. However, the compound's lipophilicity and potential for strong crystal lattice interactions are the primary drivers of its poor aqueous solubility.

Systematic Troubleshooting Workflow

This guide presents a tiered approach to resolving solubility issues. Begin with Tier 1 and proceed to subsequent tiers only if solubility remains inadequate for your experimental needs.

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer tier1 Tier 1: pH Adjustment Is the compound soluble at pH > 7.0? start->tier1 tier2 Tier 2: Co-Solvent Addition Is the compound soluble with ≤5% co-solvent? tier1->tier2 No success Success: Compound Solubilized tier1->success Yes tier3 Tier 3: Excipient Use (Cyclodextrins/Surfactants) tier2->tier3 No tier2->success Yes tier3->success Yes fail Consult Advanced Formulation Guide tier3->fail No

Caption: A step-by-step decision tree for troubleshooting solubility.

Tier 1: pH Adjustment for Ionization

Scientific Rationale: The most effective and straightforward method for solubilizing a weakly acidic compound is to increase the pH of the aqueous buffer. Based on the Henderson-Hasselbalch equation, raising the pH to at least 1.5 to 2 units above the compound's pKa will convert over 99% of the molecules to their ionized (carboxylate) and more soluble form[3][4][7]. For this compound, a buffer with a pH of 7.0 to 7.4 is an excellent starting point.

Protocol 1: Solubilization by pH-Adjusted Buffer
  • Select an Appropriate Buffer: Choose a buffer system with a pKa close to your desired final pH (e.g., phosphate-buffered saline (PBS) for pH 7.4 or a Tris buffer for pH 7.5-8.5).

  • Prepare the Buffer: Prepare the buffer at the desired pH (e.g., pH 7.4). Ensure the pH is accurately measured with a calibrated pH meter.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Add the compound to the pH-adjusted buffer.

  • Facilitate Dissolution: Gently vortex or sonicate the mixture. Mild heating (37°C) can be applied, but monitor for any signs of compound degradation.

  • Verification: Visually inspect the solution for any undissolved particulates. If the solution is not clear, consider further pH elevation (e.g., to pH 8.0), provided it is compatible with your experimental system[2][8].

Tier 2: Employing Co-solvents

Scientific Rationale: If pH adjustment alone is insufficient or if a lower pH is required for the experiment, the use of a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the overall polarity of the solvent system, which weakens the hydrophobic interactions between the compound and water, thereby increasing solubility[9][10]. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

Important Consideration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity[8][11]. Always run a vehicle control with the same co-solvent concentration in your experiment.

Protocol 2: Preparation of a Concentrated Stock in Organic Solvent
  • Solvent Selection: Choose a suitable organic solvent. DMSO is often the first choice due to its high solubilizing power for many organic molecules[12][13].

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO[12]. Ensure complete dissolution, using sonication if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[11][12].

  • Dilution into Aqueous Buffer: To prepare the final working solution, perform a serial dilution. Add the stock solution dropwise into the vortexing aqueous buffer to minimize precipitation[8][14]. Never add the aqueous buffer directly to the concentrated organic stock.

Co-SolventTypical Starting Stock Conc.Max Final Assay Conc. (Cell-based)Notes
DMSO 10-100 mM< 0.5%Powerful solvent, but can be toxic to cells at higher concentrations. Not volatile[13].
Ethanol 5-50 mM< 1%Less toxic than DMSO but also generally less powerful as a solvent. Volatile, so stock concentration can change over time[13].
PEG 400 10-20 mM< 2%A good option when DMSO toxicity is a concern[12].

Tier 3: Utilizing Solubilizing Excipients

Scientific Rationale: If the required concentration cannot be reached with acceptable levels of co-solvents, specialized excipients like cyclodextrins or surfactants can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic portion of the drug molecule, forming an "inclusion complex" that has significantly improved aqueous solubility[15][16][17][18][19]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Surfactants, such as Polysorbate 80 (Tween 80), form micelles in aqueous solutions above their critical micelle concentration (CMC)[20]. The hydrophobic core of these micelles can entrap the insoluble compound, increasing its apparent solubility in the bulk solution[20][21][22].

Protocol 3: Solubilization with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 2-10% w/v).

  • Add Compound: Add the this compound powder directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any remaining undissolved compound. The supernatant is your solubilized working solution.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in a pH 8.0 buffer, but it precipitated when I added it to my pH 7.0 cell culture medium. What happened? A1: This is a classic example of pH-dependent solubility. When you introduced the solubilized compound (in its ionized form) into a lower pH environment, the equilibrium shifted back towards the protonated, neutral, and less soluble form, causing it to precipitate. To avoid this, ensure the final pH of your assay medium is high enough to maintain the compound's solubility.

Q2: My compound dissolves in DMSO, but "crashes out" as soon as I add it to my aqueous buffer. How can I prevent this? A2: This indicates that you are exceeding the kinetic solubility limit of the compound in the final aqueous/co-solvent mixture[6]. To mitigate this, use a more gradual, serial dilution approach[8]. Also, ensure you are adding the DMSO stock to the aqueous buffer while vortexing, not the other way around. If the problem persists, the final concentration you are targeting may be too high for the amount of co-solvent used, and you should consider Tier 3 strategies.

Q3: Can I use heat to dissolve my compound? A3: Mild heating (e.g., to 37°C) can help overcome the activation energy of dissolution. However, be cautious, as excessive heat can degrade the compound. Furthermore, a solution prepared with heat may become supersaturated and precipitate upon cooling to room temperature. This is known as achieving kinetic solubility, which may not be stable over the long term[8].

Q4: Is sonication a good method for solubilizing my compound? A4: Yes, sonication is an excellent method for breaking up solid aggregates and accelerating the dissolution process. It is generally preferred over heating as it is less likely to cause thermal degradation. Use a bath sonicator for several minutes until the solution clarifies.

Q5: How do I determine the actual concentration of my solubilized compound after using methods like cyclodextrin complexation? A5: After preparing a solution with an excipient and centrifuging to remove undissolved material, the concentration in the supernatant should be determined analytically. Methods such as HPLC with UV detection or mass spectrometry are ideal for accurately quantifying the concentration of the dissolved compound.

References

Stability testing of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your stability studies. The information provided herein is grounded in established scientific principles and regulatory expectations for pharmaceutical development.[1][2][3]

Section 1: Understanding the Molecule and Its Potential Instabilities

Before delving into experimental design, it is crucial to understand the inherent chemical characteristics of this compound. The molecule possesses a pyrrole ring, a five-membered aromatic heterocycle, and a carboxylic acid functional group.[4][5] This combination presents specific potential degradation pathways that must be considered.

Key Structural Features and Potential Liabilities:
  • Pyrrole Ring: While aromatic, the pyrrole ring is electron-rich and can be susceptible to oxidation and electrophilic attack.[6][7] The carbons adjacent to the nitrogen are often preferred sites for oxidation.[6]

  • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification or decarboxylation under certain stress conditions, like heat.[1]

  • N-Substitution: The linkage between the pyrrole nitrogen and the tertiary carbon of the propanoic acid moiety could be a point of susceptibility, particularly to hydrolysis under strong acidic or basic conditions.

Frequently Asked Questions (FAQs): General Compound Stability

Q1: What are the primary degradation pathways I should anticipate for this molecule?

A1: Based on its structure, the most likely degradation pathways include:

  • Hydrolysis: Cleavage of the N-C bond connecting the pyrrole ring to the propanoic acid moiety, particularly under strong acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which could lead to ring-opening or the formation of hydroxylated species.[6]

  • Photodegradation: Aromatic systems can be sensitive to light, potentially leading to isomerization or the formation of reactive intermediates.[1]

Q2: Are there any specific pH ranges where this compound is expected to be particularly unstable?

A2: Yes, extreme pH values are likely to promote degradation.

  • Low pH (Acidic): Acid-catalyzed hydrolysis of the N-C bond is a significant concern. The pyrrole ring itself can also be unstable in strongly acidic environments.

  • High pH (Alkaline): Base-catalyzed hydrolysis is also a possibility, although the rate may differ from acid-catalyzed hydrolysis.[8] Additionally, oxidative degradation can be accelerated at higher pH.

Section 2: Designing a Robust pH-Dependent Stability Study

A well-designed forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][9] This involves subjecting the compound to a range of pH conditions more severe than those it would encounter during storage.[9]

Experimental Workflow for pH Stability Testing

Below is a generalized workflow for conducting a pH-dependent stability study.

Caption: Workflow for pH-dependent stability testing.

Detailed Experimental Protocol

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffers (pH 7)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector, and preferably a mass spectrometer (MS)[10][11]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition: Dilute the stock solution with a pH 7 phosphate buffer to a final concentration of 0.1 mg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to stop further degradation. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Troubleshooting Guide: Experimental Setup

Q3: My compound is not soluble in the aqueous buffer solutions. What should I do?

A3: This is a common issue. You can use a co-solvent. Prepare the initial stock solution in a water-miscible organic solvent like acetonitrile or methanol. When preparing the stress samples, ensure the final percentage of the organic solvent is low enough (typically <10%) to not significantly alter the aqueous pH or buffer capacity. Always run a control sample with the same co-solvent concentration.

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate to ensure that the analytical method can detect and quantify the degradation products.[9] If you observe no degradation, you may need to increase the stressor's strength (e.g., higher acid/base concentration or higher temperature). If degradation is too rapid, reduce the stress conditions.

Q5: What are the best analytical techniques for this stability study?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is the most common and robust technique.[11] Using a mass spectrometer (LC-MS) as a detector is highly recommended as it provides valuable information for the identification and structural elucidation of unknown degradation products.[10] For carboxylic acids, which may lack a strong chromophore, derivatization might be considered to enhance UV or fluorescence detection, though direct analysis by LC-MS is often preferred.[12][13]

Section 3: Data Interpretation and Potential Degradation Products

The analysis of your stressed samples will provide a wealth of information. The key is to interpret this data correctly to understand the stability profile of your compound.

Hypothesized Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Pyrrole Pyrrole Parent->Pyrrole Acid/Base Hydrolysis Hydroxy_acid 2-hydroxy-2-methylpropanoic acid Parent->Hydroxy_acid Acid/Base Hydrolysis Hydroxylated_Pyrrole Hydroxylated Parent Compound Parent->Hydroxylated_Pyrrole Oxidative Stress Ring_Opened Ring-Opened Products Hydroxylated_Pyrrole->Ring_Opened Further Oxidation

Caption: Potential degradation pathways of the molecule.

Quantitative Data Summary (Hypothetical)
ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl @ 60°C 0100.00.00.0
885.212.1 (Pyrrole)2.7 (Other)
2465.728.5 (Pyrrole)5.8 (Other)
pH 7 Buffer @ 60°C 24>99.0<0.5<0.5
0.1 M NaOH @ 60°C 0100.00.00.0
892.56.8 (Oxidized)0.7 (Other)
2478.918.3 (Oxidized)2.8 (Other)
Troubleshooting Guide: Data Analysis and Interpretation

Q6: I see new peaks in my chromatogram after stressing the sample. How do I know if they are degradants?

A6: Compare the chromatograms of your stressed samples to your time-zero and control samples. Any new peaks that appear and grow over time are potential degradation products. A mass balance assessment is also crucial. The sum of the parent compound and all degradation products should ideally be close to 100%.

Q7: My mass balance is poor. What could be the reason?

A7: Several factors can lead to poor mass balance:

  • Non-chromophoric degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. This is where an MS detector or a universal detector like a Charged Aerosol Detector (CAD) is beneficial.

  • Incomplete elution: Some degradants might be highly polar or non-polar and may not elute from your HPLC column under the current method conditions.

  • Precipitation: The degradant might not be soluble in the sample diluent.

  • Volatility: The degradant could be volatile and lost during sample preparation.

Q8: How can I identify the structure of the unknown degradation products?

A8: High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. It provides an accurate mass of the degradant, which can be used to predict its elemental composition. Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the degradant and obtain structural information. If necessary, the degradant can be isolated using preparative HPLC, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 4: Concluding Remarks and Best Practices

A thorough understanding of the stability of this compound under different pH conditions is a critical component of its development. By anticipating potential degradation pathways, designing robust forced degradation studies, and employing appropriate analytical techniques, you can build a comprehensive stability profile. This knowledge is not only a regulatory requirement but also provides invaluable insights that inform formulation development, packaging choices, and the determination of a suitable shelf-life.[1][3]

References

Technical Support Center: Purification of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Molecule and Impurity Profile

This compound is a carboxylic acid featuring a pyrrole ring. The pyrrole moiety, while aromatic, is electron-rich and can be sensitive to strong acids and oxidizing conditions, potentially leading to coloration or degradation.[1][2] The carboxylic acid group (pKa ~4-5) is the primary handle for purification.

Common Synthesis Route: A typical synthesis involves the N-alkylation of pyrrole with an α-halo ester (e.g., ethyl 2-bromo-2-methylpropanoate) followed by saponification (hydrolysis) of the resulting ester.

Anticipated Impurities:

  • Starting Materials: Unreacted pyrrole, unreacted ethyl 2-bromo-2-methylpropanoate.

  • Intermediate: The ethyl ester of the target compound, resulting from incomplete hydrolysis.

  • Side-Products: Polymeric or colored byproducts from pyrrole degradation, especially if the reaction or workup conditions are too harsh.

A preliminary analysis of the crude product by ¹H NMR and Thin Layer Chromatography (TLC) is essential for selecting the optimal purification strategy.

Section 2: Purification Strategy Decision Guide

The choice of purification method depends directly on the impurity profile of your crude material. This decision tree provides a logical workflow for selecting the most effective strategy.

Purification_Strategy A Analyze Crude Material (TLC, ¹H NMR) B Are major impurities neutral (e.g., unreacted ester)? A->B C Are impurities acidic but with different polarity? B->C  No   E Acid-Base Extraction (Primary Purification) B->E  Yes   D Is the product >90% pure but slightly colored? C->D  No   F Silica Gel Column Chromatography (with acidic modifier) C->F  Yes   G Recrystallization (Final Polishing) D->G  Yes   H Activated Carbon Treatment (Decolorization) D->H  Still Colored   E->D Product Precipitated F->D Fractions Combined I Proceed to Final Analysis (NMR, LC-MS, MP) G->I H->G Decolorized Solution

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guide (Q&A Format)

Question 1: My crude product is a dark, intractable oil and refuses to solidify. What should I do?

  • Probable Cause: This is often due to the presence of significant amounts of unreacted starting materials, solvent residue, or low-molecular-weight impurities that act as a eutectic mixture, depressing the melting point. The dark color suggests degradation or polymerization of the pyrrole ring.

  • Recommended Solution: Do not attempt direct crystallization. The most robust first step for an oily crude product is an acid-base extraction. This technique is highly effective at separating the desired carboxylic acid from neutral impurities (like the ester intermediate) and many colored, non-acidic degradation products.[3][4][5] Following the extraction, the precipitated acid is often significantly purer and more likely to solidify. See SOP 1 for a detailed protocol.

Question 2: During my acid-base extraction, a thick emulsion formed at the interface that won't separate. How can I resolve this?

  • Probable Cause: Emulsions are common when organic and aqueous layers have similar densities or when particulate matter is present. Vigorous shaking can also contribute.

  • Recommended Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.

    • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite or glass wool.

Question 3: I performed column chromatography, but my product is streaking badly down the column, leading to poor separation.

  • Probable Cause: Carboxylic acids are notorious for streaking on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the carboxylic acid, leading to a continuous process of adsorption/desorption and causing significant tailing.[6]

  • Recommended Solution: Add a volatile acid modifier to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the mobile phase will suppress the ionization of your carboxylic acid, keeping it in its protonated state.[6] This minimizes its interaction with the silica surface, resulting in sharper peaks and better separation. See SOP 3 for an appropriate solvent system.

Question 4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What went wrong?

  • Probable Cause: Oiling out occurs when the solubility of the compound in the solvent is too high, or the solution is cooled too rapidly, causing the compound to come out of solution as a supersaturated liquid phase above its melting point.

  • Recommended Solution:

    • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add more of the less-polar solvent (if using a co-solvent system) or a small amount of the primary solvent to slightly decrease the overall solubility.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling promotes oiling.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.

    • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cooled solution to induce crystallization.

Question 5: After purification, my product is still off-white or slightly yellow. How can I improve the color?

  • Probable Cause: Persistent color is likely due to trace amounts of highly conjugated, polymeric impurities derived from the pyrrole ring.

  • Recommended Solution:

    • Activated Carbon Treatment: Dissolve the product in a suitable hot solvent (as for recrystallization). Add a very small amount of activated carbon (charcoal) – typically 1-2% by weight – to the hot solution and keep it at temperature for 5-10 minutes. The colored impurities will adsorb onto the carbon's surface. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the carbon, then allow the filtrate to cool and crystallize. Caution: Using too much carbon can lead to significant loss of the desired product.

    • Recrystallization: A second, careful recrystallization can often leave the last traces of colored impurities in the mother liquor.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Purification by Acid-Base Extraction

This method is ideal as a primary purification step to separate the acidic product from neutral or basic impurities.[4][7]

Workflow Diagram:

AcidBase_Workflow cluster_0 A Crude Product in Ethyl Acetate (EtOAc) B Wash with sat. NaHCO₃ (aq) A->B C Organic Layer: Neutral Impurities (e.g., Ester Intermediate) B->C Organic Phase D Aqueous Layer: Sodium 2-methyl-2-(1H-pyrrol-1-yl)propanoate B->D Aqueous Phase E Dry (Na₂SO₄), Evaporate C->E G Acidify with 2M HCl to pH ~2 D->G F Discard/Analyze E->F H Precipitated Pure Acid G->H I Filter, Wash with cold H₂O, Dry H->I J Pure Product I->J

Caption: Workflow for acid-base extraction purification.

Procedure:

  • Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue until no more gas is evolved.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL). Combine all aqueous extracts.

  • The organic layer, containing neutral impurities, can be dried over sodium sulfate and concentrated to identify the byproducts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the purified product under vacuum to a constant weight.

SOP 2: Purification by Recrystallization

This method is best for a final polishing step when the product is already >90% pure. Carboxylic acids generally exhibit good crystallization behavior.[8][9]

Solvent SystemSuitability
Toluene Good choice. Soluble when hot, sparingly soluble when cold.
Ethyl Acetate / Hexanes Excellent co-solvent system. Dissolve in minimal hot EtOAc, add hexanes until cloudy, then clarify with heat.
Acetone / Water Another effective co-solvent system for moderately polar compounds.

Procedure (Using Ethyl Acetate / Hexanes):

  • Place the semi-pure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • While the solution is still hot, slowly add hexanes dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of hot ethyl acetate to redissolve the turbidity, resulting in a saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

SOP 3: Purification by Silica Gel Column Chromatography

Use this method when separating the desired acid from other acidic impurities with different polarities.

Procedure:

  • Slurry Pack: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5:0.5 Hexanes:Ethyl Acetate:Acetic Acid) and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Allow the silica to dry completely, then carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. The addition of 0.5-1% acetic acid is critical to prevent streaking.[6]

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., from 5% EtOAc to 20% EtOAc) to elute your compound.

  • Monitoring: Monitor the fractions by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should be removed during this step, though co-evaporation with a solvent like toluene may be necessary to remove the final traces.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance and melting point of pure this compound?

  • Q: How should I store the purified compound?

    • A: Store the compound in a tightly sealed container in a cool, dark, and dry place. A freezer (-20 °C) under an inert atmosphere (nitrogen or argon) is ideal for long-term storage to prevent potential degradation of the pyrrole ring.

  • Q: What are the best analytical methods to confirm purity?

    • A:

      • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for assessing purity (as % area under the curve) and confirming the molecular weight. Reversed-phase C18 columns are suitable, often with a mobile phase of water and acetonitrile containing 0.1% formic acid.[10]

      • Melting Point: A sharp melting point indicates high purity.

References

Side-product identification in the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid (CAS 1185320-31-3).[1][2][3] It provides in-depth troubleshooting advice and answers to frequently encountered issues, with a focus on the identification and mitigation of common side-products. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly employed route is the N-alkylation of pyrrole. This typically involves deprotonating pyrrole with a suitable base (e.g., sodium hydride, potassium hydroxide) in an aprotic polar solvent (like DMF or DMSO) to form the pyrrolide anion. This anion is then treated with an alkylating agent, such as ethyl 2-bromo-2-methylpropanoate, followed by saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid.

Q2: I'm seeing multiple spots on my TLC plate that are close in polarity. What are the most likely culprits?

A2: The most probable side-products are the C-alkylated isomers: 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid and 2-methyl-2-(1H-pyrrol-3-yl)propanoic acid. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the ring carbons.[4][5] These isomers often have similar polarities to the desired N-alkylated product, making chromatographic separation challenging.

Q3: My overall yield is significantly lower than expected, and I notice a volatile, acrid-smelling compound during workup. What could be happening?

A3: A low yield accompanied by a distinct smell often points to an elimination side reaction. The alkylating agent, being a tertiary halide (e.g., 2-bromo-2-methylpropanoate), can undergo E2 elimination in the presence of a strong base. This reaction produces methacrylic acid or its ester, which is volatile and has a characteristic unpleasant odor.[6]

Q4: Can the final product, this compound, degrade under certain conditions?

A4: Yes, while relatively stable, the product can undergo decarboxylation (loss of CO₂) under harsh acidic conditions or at very high temperatures.[7][8] This would result in the formation of 1-(tert-butyl)-1H-pyrrole. This is a less common issue during synthesis but can occur during purification if improper conditions are used (e.g., distillation at high temperatures).

Troubleshooting Guide: Side-Product Identification & Mitigation

This section provides a deeper dive into specific issues, their mechanistic origins, and actionable solutions.

Issue 1: Presence of Isomeric Impurities (C-Alkylation)

Your analytical data (¹H NMR, LC-MS) indicates the presence of one or more compounds with the same mass as your target product but with different retention times and spectral patterns.

Root Cause Analysis

The pyrrolide anion exists in equilibrium, with nucleophilic character at both the nitrogen and the C2/C5 and C3/C4 positions of the pyrrole ring. The ratio of N-alkylation to C-alkylation is highly dependent on the reaction conditions.[4][9]

  • Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is a "harder" nucleophilic center, while the carbon atoms are "softer." Hard alkylating agents tend to favor N-alkylation.

  • Cation Effect: The nature of the counter-ion to the pyrrolide anion plays a critical role. Tightly associated, "hard" cations like Li⁺ can chelate the anion and favor C-alkylation. Looser, "softer" cations like K⁺ or quaternary ammonium salts (from phase-transfer catalysts) create a more "naked" and reactive anion, which preferentially attacks via the more electronegative nitrogen atom, leading to higher N/C alkylation ratios.[4]

  • Solvent Polarity: Highly polar, aprotic solvents like DMSO and HMPA can effectively solvate the cation, freeing the pyrrolide anion and promoting N-alkylation.[4][5]

Workflow: Distinguishing N- vs. C-Alkylated Isomers

cluster_synthesis Synthetic Mixture cluster_analysis Analytical Characterization cluster_results Interpretation N_Product Desired Product This compound NMR ¹H NMR Spectroscopy N_Product->NMR Symmetric pyrrole signals (e.g., two triplets) MS Mass Spectrometry N_Product->MS Identical Mass (m/z) C2_SideProduct Side-Product 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid C2_SideProduct->NMR Asymmetric pyrrole signals (three distinct multiplets) C2_SideProduct->MS Identical Mass (m/z) C3_SideProduct Side-Product 2-methyl-2-(1H-pyrrol-3-yl)propanoic acid C3_SideProduct->NMR Asymmetric pyrrole signals (three distinct multiplets) C3_SideProduct->MS Identical Mass (m/z) Result_N N-Alkylation Confirmed: Symmetric Pattern (AABB' or AA'XX') ~6.7 ppm (t, 2H), ~6.1 ppm (t, 2H) NMR->Result_N Result_C C-Alkylation Detected: Asymmetric Pattern (ABX or AMX) Three distinct signals in the pyrrole region (6.0-6.8 ppm) NMR->Result_C

Caption: Logic for distinguishing N- and C-alkylation via ¹H NMR.

Mitigation Strategies
  • Choice of Base: Use potassium hydride (KH) or potassium hydroxide (KOH) instead of sodium hydride (NaH) or lithium-based reagents.

  • Solvent System: Employ highly polar aprotic solvents like DMSO or DMF to promote the dissociation of the ion pair.

  • Phase-Transfer Catalysis (PTC): Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a base like KOH. The large quaternary ammonium cation generates a very soft ion pair, strongly favoring N-alkylation.[4]

Issue 2: Low Yield and Formation of Elimination Byproduct

The reaction is sluggish, and the final isolated yield is poor. Analysis of the crude reaction mixture by GC-MS may reveal a low molecular weight compound corresponding to methacrylic acid or its ester.

Root Cause Analysis

The starting material, 2-bromo-2-methylpropanoic acid (or its ester), is a tertiary alkyl halide.[10] Tertiary halides are prone to elimination reactions (E1 or E2), especially with strong, sterically hindered bases. The base, instead of abstracting the pyrrole N-H proton, can abstract a proton from one of the methyl groups of the alkylating agent, leading to the formation of an alkene (methacrylic acid derivative) and bromide.[6]

Reaction Pathway: Alkylation vs. Elimination

G cluster_pathways Reaction Pathways Pyrrolide Pyrrolide Anion SN2 Desired N-Alkylation (SN2) Pyrrolide->SN2 AlkylHalide 2-Bromo-2-methyl- propanoate AlkylHalide->SN2 E2 Side-Reaction Elimination (E2) AlkylHalide->E2 Base Base (e.g., OH⁻) Base->E2 Product Target Product Ester SN2->Product SideProduct Methacrylate E2->SideProduct

Caption: Competing N-alkylation (desired) and elimination (side-reaction) pathways.

Mitigation Strategies
  • Control Base Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the base relative to pyrrole. A large excess of base will significantly promote elimination.

  • Order of Addition: Add the alkylating agent to the pre-formed pyrrolide anion solution. This ensures the concentration of the free base is minimized when the electrophile is present.

  • Lower Reaction Temperature: Perform the alkylation at a lower temperature (e.g., 0 °C to room temperature). Elimination reactions often have a higher activation energy than substitution and are thus disfavored at lower temperatures.

Analytical Data of Key Species

For accurate identification, compare the spectral data of your isolated materials against this reference table.

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm)Expected Mass (M+H)⁺
This compound (Product) ~6.7 (t, 2H, H2/H5), ~6.2 (t, 2H, H3/H4), 1.7 (s, 6H, 2xCH₃)~178 (C=O), ~121 (C2/C5), ~109 (C3/C4), ~65 (Quat. C), ~25 (CH₃)154.08
2-methyl-2-(1H-pyrrol-2-yl)propanoic acid (Side-Product) ~6.8 (m, 1H), ~6.2 (m, 1H), ~6.0 (m, 1H), 1.6 (s, 6H, 2xCH₃)~180 (C=O), ~135 (C2), ~118 (C5), ~109 (C3), ~107 (C4), ~45 (Quat. C), ~27 (CH₃)154.08
Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate (Intermediate) ~6.6 (t, 2H), ~6.1 (t, 2H), 4.2 (q, 2H, OCH₂), 1.6 (s, 6H), 1.2 (t, 3H, CH₂CH₃)~174 (C=O), ~121, ~108, ~64, ~62 (OCH₂), ~25, ~14 (CH₃)182.11
Methacrylic Acid (Side-Product) ~6.3 (s, 1H), ~5.7 (s, 1H), ~1.9 (s, 3H)~172 (C=O), ~135 (=C), ~128 (=CH₂), ~18 (CH₃)87.04

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Purification of Product from C-Alkylated Isomers

If C-alkylated isomers are present, careful column chromatography is required.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity to Hexane/Ethyl Acetate (80:20).

  • Monitoring: Use TLC with visualization under UV light and/or staining with potassium permanganate to track the separation. The N-alkylated product is typically slightly more polar than the C-alkylated isomers.

  • Alternative: If chromatography fails, consider derivatization or salt formation to alter the physical properties of the isomers, potentially enabling separation by crystallization.

References

Enhancing the biological activity of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid through structural modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural modification of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing this lead compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your medicinal chemistry campaign. Our approach is grounded in established principles of drug design and aims to provide you with the rationale behind experimental choices to enhance the biological activity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before embarking on a structural modification campaign.

Question 1: What are the likely biological targets for a compound like this compound?

While the specific target of this exact molecule may not be extensively documented, its structural features—a pyrrole ring and a carboxylic acid moiety—are present in compounds with a wide range of biological activities. Pyrrole derivatives have been identified as cannabinoid receptor agonists, metallo-β-lactamase inhibitors, and have shown potential in treating various diseases, including cancer, Alzheimer's, and diabetes.[1][2][3] The propanoic acid side chain suggests a potential interaction with a binding site that accommodates a carboxylic acid, possibly an enzyme active site or a receptor with a cationic residue like arginine or lysine.

Question 2: What are the primary strategies for enhancing the biological activity of a lead compound like this?

Enhancing biological activity, often measured as potency (e.g., lower IC₅₀ or EC₅₀ values), typically involves a process of molecular modification to improve the compound's interaction with its biological target.[4][5][6] Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand which groups are essential for activity.

  • Functional Group Modification: Altering or replacing functional groups to improve binding affinity, selectivity, or pharmacokinetic properties.[5]

  • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties, which can improve potency, selectivity, and metabolic stability.[7][8]

  • Scaffold Hopping: Replacing the core structure (the pyrrole ring in this case) with a different scaffold while maintaining the key binding interactions.

Question 3: What are the key regions of this compound to consider for initial modification?

For a systematic SAR study, the molecule can be dissected into three main regions for modification.

SAR_regions cluster_0 This compound cluster_1 Modification Zones mol A Pyrrole Ring mol->A Zone 1 B Gem-dimethyl Group mol->B Zone 2 C Carboxylic Acid mol->C Zone 3

Caption: Key regions for initial SAR studies.

  • Zone 1: The Pyrrole Ring: Substitutions on the pyrrole ring can modulate electronic properties and provide additional interaction points with the target.

  • Zone 2: The Gem-dimethyl Group: This group provides a specific spatial arrangement. Modifying it can explore the steric tolerance of the binding pocket.

  • Zone 3: The Carboxylic Acid: This is a critical functional group, likely involved in a key binding interaction. It is a prime candidate for bioisosteric replacement to improve properties.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides guidance on specific issues that may arise during the synthesis and evaluation of new analogs.

Scenario 1: Loss of Biological Activity After Modifying the Pyrrole Ring

Problem: You've synthesized several analogs with substituents on the pyrrole ring (e.g., at the 2-, 3-, 4-, or 5-positions), but all of them show a significant loss of activity compared to the parent compound.

Possible Causes and Troubleshooting Steps:

  • Steric Hindrance: The substituent may be too large for the binding pocket, causing a steric clash.

    • Action: Synthesize analogs with smaller substituents. For example, if a phenyl group led to inactivity, try a methyl or a halogen.

  • Electronic Effects: The substituent may have altered the electron density of the pyrrole ring in a way that is detrimental to binding.

    • Action: Synthesize analogs with substituents that have different electronic properties (electron-donating vs. electron-withdrawing) to probe the electronic requirements of the target.

  • Disruption of a Key Interaction: The unsubstituted pyrrole ring itself might be involved in a crucial interaction (e.g., a π-π stacking or a hydrogen bond with the N-H).

    • Action: Consider if the modification has altered the planarity or the hydrogen bonding capacity of the ring. Computational modeling could provide insights into potential interactions.

Experimental Protocol: Probing Electronic Effects on the Pyrrole Ring

  • Objective: To determine if electron-donating or electron-withdrawing groups on the pyrrole ring are favorable for activity.

  • Synthesis:

    • Synthesize a small library of analogs with substituents at a single position on the pyrrole ring (e.g., the 4-position).

    • Include a range of substituents with varying electronic properties.

  • Biological Evaluation: Test the new compounds in your primary biological assay.

  • Data Analysis: Compare the activity of the substituted analogs to the parent compound.

Substituent (at C4)Electronic NatureExpected Outcome if Favorable
-OCH₃Electron-donatingIncreased activity
-CH₃Weakly electron-donatingModest increase in activity
-H (Parent)NeutralBaseline activity
-ClWeakly electron-withdrawingDecreased activity
-NO₂Strongly electron-withdrawingSignificant loss of activity
Scenario 2: Poor Solubility or Permeability of New Analogs

Problem: You have successfully increased the potency of your compound by replacing the carboxylic acid with a bioisostere, but the new analog has poor aqueous solubility or cell permeability, limiting its utility in further assays.

Possible Causes and Troubleshooting Steps:

  • Increased Lipophilicity: Many carboxylic acid bioisosteres are more lipophilic, which can decrease aqueous solubility.

    • Action: Introduce polar functional groups elsewhere in the molecule to balance the increased lipophilicity. For example, a hydroxyl or a small ether group on a distal part of the molecule.

  • High Crystal Lattice Energy: The new analog may be highly crystalline, leading to poor solubility.

    • Action: Attempt to synthesize different salt forms of the compound if it has a basic center. Co-crystallization with a suitable excipient could also be explored.

  • High Desolvation Energy: Some bioisosteres, like tetrazoles, can form strong hydrogen bonds with water, which can hinder membrane permeability despite increased lipophilicity.[8]

    • Action: Consider bioisosteres with a lower hydrogen bonding capacity.

Workflow for Addressing Poor Physicochemical Properties

solubility_workflow start Potent analog with poor solubility/permeability assess_lipo Assess Lipophilicity (e.g., calculate logP) start->assess_lipo high_lipo High Lipophilicity? assess_lipo->high_lipo add_polar Introduce polar groups high_lipo->add_polar Yes low_lipo Consider other factors (e.g., crystal packing) high_lipo->low_lipo No retest Re-synthesize and test properties add_polar->retest bioisostere_selection start Need to replace carboxylic acid goal What is the primary goal? start->goal maintain_acidity Maintain similar acidity goal->maintain_acidity Maintain acidity increase_potency Increase potency goal->increase_potency Potency improve_pk Improve PK properties goal->improve_pk PK tetrazole Try Tetrazole maintain_acidity->tetrazole acyl_sulfonamide Try Acyl Sulfonamide increase_potency->acyl_sulfonamide less_acidic Try less acidic isosteres (e.g., oxadiazole, hydroxypyrazole) improve_pk->less_acidic

References

Reducing epimerization during the synthesis of chiral 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges, with a primary focus on mitigating epimerization to ensure the desired stereochemical purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant epimerization during the synthesis of my chiral α,α-disubstituted propanoic acid. What are the likely causes and how can I minimize it?

A1: Understanding the Root Cause of Epimerization

Epimerization at the α-carbon of your propanoic acid derivative is a common challenge, primarily driven by the acidity of the α-proton. Under basic or acidic conditions, this proton can be abstracted, leading to a planar enolate or enol intermediate, which can then be re-protonated from either face, resulting in a loss of stereochemical integrity.[1] Several factors can exacerbate this issue:

  • Strong Bases: The use of strong, non-hindered bases can readily deprotonate the α-carbon.

  • Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for deprotonation and can favor the thermodynamically more stable epimer.[2]

  • Prolonged Reaction Times: Extended exposure to epimerizing conditions increases the likelihood of racemization.

  • Activating Groups: The presence of electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction.[1]

Troubleshooting Strategies:

To minimize epimerization, a careful selection of reagents and reaction conditions is paramount. The goal is to create a kinetically controlled environment that favors the formation of the desired stereoisomer.

ParameterRecommendation for Minimizing EpimerizationRationale
Base Selection Use a sterically hindered, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA).A bulky base is less likely to coordinate in a way that facilitates proton exchange after the initial deprotonation for alkylation.
Temperature Conduct the reaction at low temperatures (e.g., -78 °C).Lower temperatures favor the kinetically controlled product and reduce the rate of epimerization.[3]
Solvent Use an aprotic, non-polar solvent (e.g., Tetrahydrofuran - THF).Aprotic solvents will not facilitate proton exchange that can lead to epimerization.
Quenching Quench the reaction promptly with a proton source once complete.Minimizes the time the enolate is present in the reaction mixture.

Below is a general workflow for a diastereoselective alkylation using a chiral auxiliary, a common strategy for synthesizing chiral α,α-disubstituted carboxylic acids.

G cluster_0 Diastereoselective Alkylation Workflow start Start with chiral auxiliary-attached propanoic acid base Deprotonate with LDA in THF at -78°C start->base enolate Formation of lithium enolate base->enolate alkylate Add alkylating agent (e.g., methyl iodide) enolate->alkylate product Diastereomerically enriched product alkylate->product quench Quench reaction with saturated NH4Cl product->quench cleave Cleave chiral auxiliary quench->cleave final_product Chiral 2-methyl-propanoic acid derivative cleave->final_product

General workflow for diastereoselective alkylation.
Q2: I am using the Paal-Knorr reaction to synthesize the pyrrole ring. Can epimerization occur during this step, and how can I prevent it?

A2: Epimerization in the Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in your case, a chiral 2-amino-2-methylpropanoic acid derivative.[3][4][5] While the primary site of potential epimerization is the α-carbon of the amino acid, the conditions of the Paal-Knorr reaction itself can present a risk.

The reaction is typically acid-catalyzed.[6] The acidic environment is necessary to protonate the carbonyl groups of the 1,4-dicarbonyl compound, activating them for nucleophilic attack by the amine. However, this acidic medium can also protonate the pyrrole nitrogen in the product, potentially leading to side reactions or, if harsh enough, creating conditions conducive to epimerization at the adjacent stereocenter, although this is less common than base-catalyzed epimerization.

Strategies for Stereocontrol in Paal-Knorr Synthesis:

ParameterRecommendationRationale
Catalyst Use a mild acid catalyst (e.g., acetic acid).Strong acids can lead to side reactions and potentially create conditions for epimerization. Weakly acidic conditions are often sufficient to promote the cyclization.[3]
Temperature Maintain the lowest effective reaction temperature.As with most reactions where stereochemistry is a concern, lower temperatures can help preserve the stereochemical integrity of your starting material.
Reaction Time Monitor the reaction closely and work up as soon as it is complete.Minimizing exposure to the reaction conditions is always a good practice.
pH Control Avoid strongly acidic conditions (pH < 3).At low pH, the formation of furans can become a competing side reaction.[3]

The proposed mechanism for the Paal-Knorr synthesis is illustrated below. The key is the initial nucleophilic attack of the chiral amine on the dicarbonyl compound.

G cluster_1 Paal-Knorr Pyrrole Synthesis Mechanism start Chiral Amine + 1,4-Dicarbonyl attack1 Nucleophilic attack of amine on a carbonyl group start->attack1 hemiaminal Formation of a hemiaminal intermediate attack1->hemiaminal attack2 Intramolecular attack of the second carbonyl group hemiaminal->attack2 cyclized_int Cyclized intermediate attack2->cyclized_int dehydration Dehydration (loss of 2 H2O molecules) cyclized_int->dehydration product N-substituted pyrrole dehydration->product

Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Q3: I am using a chiral auxiliary to direct the stereochemistry. Which auxiliaries are suitable for this synthesis, and what is the best way to remove them without causing epimerization?

A3: Chiral Auxiliaries and Their Cleavage

Chiral auxiliaries are powerful tools for asymmetric synthesis.[7] They are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then removed. For the synthesis of α,α-disubstituted carboxylic acids, oxazolidinone auxiliaries, popularized by David A. Evans, are a common and effective choice.[8]

Commonly Used Chiral Auxiliaries:

Chiral AuxiliaryKey Features
Evans Oxazolidinones Commercially available in both enantiomeric forms. Provide excellent stereocontrol in alkylation and aldol reactions.[8]
Camphorsultam (Oppolzer's Sultam) Another classic and reliable chiral auxiliary.
Pseudoephedrine Can be used as a chiral auxiliary, often in the form of an amide.

Cleavage of the Chiral Auxiliary:

The removal of the chiral auxiliary is a critical step where epimerization can occur if not performed under appropriate conditions.

Cleavage MethodReagentsConditionsPotential Issues
Hydrolysis Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)THF/water, 0 °CThis is a standard and generally mild method for cleaving oxazolidinone auxiliaries. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl.[8]
Reductive Cleavage Lithium borohydride (LiBH₄)THF or Et₂O, 0 °C to room temperatureThis method cleaves the auxiliary to yield the corresponding chiral alcohol.
Transesterification Sodium methoxide (NaOMe) in methanol0 °C to room temperatureThis yields the methyl ester of the carboxylic acid.

Recommended Protocol for Oxazolidinone Cleavage:

A widely used and reliable method for the cleavage of Evans-type oxazolidinones to the carboxylic acid without significant epimerization is hydrolysis with lithium hydroperoxide.

  • Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically 3:1 or 4:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of hydrogen peroxide (30% w/w), followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C and monitor for completion by TLC.

  • Upon completion, quench the excess peroxide with sodium sulfite or sodium thiosulfate.

  • Extract the aqueous layer to remove the chiral auxiliary.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

References

Technical Support Center: Method Validation for Quantitative Analysis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for method validation. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Concepts and Initial Troubleshooting

This section addresses common initial questions and concerns regarding the method validation process for this compound.

Q1: Where should I start with validating my quantitative method for this compound?

A1: The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantitative analysis of this compound, the internationally recognized ICH Q2(R1) guideline is the primary document to follow.[1][2] This guideline outlines the necessary validation characteristics, which include:

  • Accuracy: How close your measured values are to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For bioanalytical methods, which involve biological matrices like plasma or urine, the FDA's "Bioanalytical Method Validation Guidance for Industry" is also a critical resource.[3][4]

Q2: I am seeing significant peak tailing with my analyte. What are the likely causes and how can I fix it?

A2: Peak tailing for an acidic compound like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Here is a troubleshooting workflow to address peak tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: As an acidic compound, ensuring the mobile phase pH is low enough to keep the analyte in its protonated (neutral) form is crucial.[5] A good starting point is a pH at least 2 units below the pKa of the carboxylic acid group. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[5]

  • Rule out Column Overload: Injecting too much sample can lead to peak tailing. Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, you were overloading the column.

  • Address Secondary Silanol Interactions: Residual, un-endcapped silanols on the silica backbone of the stationary phase can interact with your acidic analyte, causing tailing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask these active sites.

  • Evaluate Column Health: Over time, columns can become contaminated or the stationary phase can degrade.[6] Disconnect the column and flush it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Q3: My results are not reproducible. What should I investigate first?

A3: Lack of reproducibility can stem from various sources, including the sample preparation, the HPLC system, and the method itself. A systematic approach is key to identifying the root cause.

G cluster_0 Initial Checks cluster_1 Troubleshooting Paths A Inconsistent Results B Check Sample Preparation A->B C Review HPLC System Performance A->C D Evaluate Method Parameters A->D E Inconsistent Volumes/Concentrations? B->E F Fluctuating Retention Times? C->F G Variable Peak Areas? C->G

Caption: Initial investigation for non-reproducible results.

Troubleshooting Steps:

  • Sample Preparation: Inconsistencies in sample dilution, extraction, or derivatization can lead to significant variability. Ensure that all volumetric glassware and pipettes are properly calibrated.

  • HPLC System:

    • Pump Performance: Inconsistent mobile phase composition or flow rate can cause retention time shifts and, consequently, variable peak areas.[7] Ensure the mobile phase is properly degassed to avoid air bubbles in the pump.[7]

    • Injector/Autosampler: A poorly functioning autosampler can lead to inconsistent injection volumes. Check for leaks and ensure the correct injection volume is programmed.

    • Column Temperature: Fluctuations in column temperature can affect retention times.[7] Use a column oven to maintain a stable temperature.

  • Method Parameters:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure the components are accurately measured.[5] If using a buffer, verify the pH.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.[7]

Section 2: Specific Method Validation Parameters

This section provides detailed guidance on executing key experiments for method validation.

Q4: How do I perform a linearity study and what are the acceptance criteria?

A4: A linearity study demonstrates that the method's response is proportional to the analyte concentration over a specific range.

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should encompass the expected concentrations of your samples.

  • Analyze the Standards: Inject each calibration standard in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area (or peak area ratio if using an internal standard) against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the coefficient of determination (r²), the y-intercept, and the slope of the regression line.

Data Presentation: Linearity Study Example

Concentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
1.015,2342101.38
5.076,1708901.17
10.0151,9801,5401.01
25.0380,2504,1201.08
50.0758,9008,5001.12
100.01,521,30016,3001.07

Acceptance Criteria:

  • Coefficient of Determination (r²): Should typically be ≥ 0.995.

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals (the difference between the observed and predicted values) should be randomly distributed around zero.

Q5: What is the best way to determine the accuracy and precision of my method?

A5: Accuracy and precision are typically assessed together by analyzing quality control (QC) samples at different concentration levels.

Experimental Protocol: Accuracy and Precision

  • Prepare QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution than the one used for the calibration standards.

  • Intra-day (Repeatability) Analysis: Analyze at least five replicates of each QC level on the same day.

  • Inter-day (Intermediate Precision) Analysis: Repeat the analysis on at least two different days, preferably with different analysts and/or equipment.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration (%Recovery).

    • Precision: Expressed as the relative standard deviation (%RSD).

Data Presentation: Accuracy and Precision Summary

QC LevelNominal Conc. (µg/mL)Intra-day Accuracy (%Recovery)Intra-day Precision (%RSD)Inter-day Accuracy (%Recovery)Inter-day Precision (%RSD)
Low3.098.72.199.12.5
Medium40.0101.21.5100.81.9
High80.099.51.299.81.6

Acceptance Criteria (Typical):

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LOQ).

  • Precision: The %RSD should not exceed 15% (20% at the LOQ).

Q6: How do I demonstrate the specificity of my method, especially in a complex matrix like plasma?

A6: Specificity ensures that the signal you are measuring is solely from your analyte of interest and not from any other components in the sample.

Experimental Protocol: Specificity

  • Analyze Blank Matrix: Analyze at least six different sources of the blank matrix (e.g., plasma from six different individuals) to check for any interfering peaks at the retention time of the analyte.

  • Analyze Spiked Samples: Analyze the blank matrix spiked with the analyte at the LOQ and with any potential interfering substances (e.g., metabolites, co-administered drugs).

  • Perform Peak Purity Analysis (if using a PDA/DAD detector): Use the peak purity function of your chromatography data system to assess whether the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • Blank Matrix: The response from any interfering peaks in the blank matrix should be less than 20% of the response of the analyte at the LOQ.

  • Spiked Samples: The analyte peak should be well-resolved from any peaks of potential interfering substances.

  • Peak Purity: The peak purity angle should be less than the peak purity threshold.

Section 3: Advanced Troubleshooting for LC-MS/MS Analysis

For those utilizing LC-MS/MS for higher sensitivity and selectivity, this section addresses common challenges.

Q7: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A7: Matrix effects, either ion suppression or enhancement, are a common challenge in LC-MS/MS and can significantly impact accuracy and precision.[8]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many of the interfering matrix components.

  • Optimize Chromatography: Improving the chromatographic separation to move the analyte peak away from co-eluting matrix components can reduce interference.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. The SIL-IS is chemically identical to the analyte and will experience the same matrix effects, thus providing a reliable means of correction.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same blank matrix as the samples can help to compensate for matrix effects.[8]

Q8: My signal intensity is weak and inconsistent. What are the potential causes in an LC-MS/MS system?

A8: Weak or inconsistent signal intensity in LC-MS/MS can be due to a variety of factors, from the ion source to the mass analyzer.[9]

Troubleshooting Workflow for Weak/Inconsistent Signal:

Caption: Troubleshooting workflow for weak or inconsistent LC-MS/MS signal.

Key Areas to Investigate:

  • Ion Source: The electrospray ionization (ESI) source is a common source of problems.

    • Contamination: The ESI probe and the orifice of the mass spectrometer can become contaminated over time, leading to reduced signal.[9] Regular cleaning is essential.

    • Source Parameters: Optimization of source parameters such as gas flows, temperatures, and voltages is critical for achieving a stable and robust signal.

  • Mass Spectrometer:

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated.[9]

    • Contamination: The ion optics can become contaminated, leading to reduced ion transmission.

  • LC Method:

    • Mobile Phase: Certain mobile phase additives, such as trifluoroacetic acid (TFA), can cause ion suppression. If possible, use formic acid instead.

    • Co-eluting Matrix Components: As discussed in the previous question, co-eluting matrix components can suppress the analyte signal.

By systematically working through these troubleshooting guides and adhering to established validation protocols, you can develop a robust and reliable quantitative method for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Validation of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-methyl-2-(1H-pyrrol-1-yl)propanoic acid is a vital heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrrole ring N-substituted with a quaternary-carbon-containing carboxylic acid moiety, is of significant interest for designing novel therapeutic agents. The pyrrole nucleus is a common scaffold in many anti-inflammatory drugs, and the gem-dimethylpropanoic acid side chain can enhance metabolic stability and modulate pharmacokinetic properties. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical endeavor for researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of two distinct synthetic strategies for obtaining this compound: a traditional approach based on the classical Paal-Knorr pyrrole synthesis and a modern, convergent route involving the direct N-alkylation of pyrrole. We will objectively evaluate each route's performance, supported by detailed experimental protocols and comparative data, to empower researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Routes

The choice of a synthetic pathway is a multi-faceted decision, balancing factors such as overall yield, reaction complexity, cost of starting materials, and scalability. Here, we present a head-to-head comparison of the Traditional Paal-Knorr Synthesis (Route A) and the New N-Alkylation Strategy (Route B).

MetricRoute A: Paal-Knorr SynthesisRoute B: N-Alkylation & HydrolysisAnalysis
Overall Yield Moderate (~45-55%)High (~80-90%)Route B demonstrates a significantly higher overall yield, making it more efficient in terms of material conversion.
Number of Steps 1 (Potentially 2 if precursor synthesis is included)2 (Alkylation + Hydrolysis)While Route A can be a single step, Route B's two steps are generally high-yielding and straightforward.
Starting Materials 2,5-Dimethoxytetrahydrofuran, 2-Amino-2-methylpropanoic acidPyrrole, Ethyl 2-bromo-2-methylpropanoate, NaOHRoute B utilizes more readily available and often less expensive starting materials. Pyrrole and the bromoester are common commercial chemicals.[1][2]
Reaction Conditions High Temperature (Reflux in Acetic Acid)Mild to Moderate (Base-mediated alkylation at RT to 60°C; Reflux for hydrolysis)Route B's initial alkylation step is milder. The Paal-Knorr often requires harsh acidic conditions and high temperatures.[3][4]
Scalability Moderate; purification can be challenging.High; reactions are generally clean and scalable.The clean nature of the SN2 reaction in Route B and standard hydrolysis makes it more amenable to large-scale production.
Atom Economy Lower; involves condensation with loss of water and methanol.Higher; fewer atoms are lost in the overall transformation.Route B is inherently more atom-economical, a key principle of green chemistry.
Safety & Handling Acetic acid at reflux is corrosive.Sodium hydride (if used) is pyrophoric and requires careful handling. Strong base (NaOH) is corrosive.Both routes have safety considerations, but the hazards in Route B are arguably more manageable with standard laboratory procedures.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted below using Graphviz diagrams. These visualizations provide a clear, high-level overview of the strategic differences between the two approaches.

cluster_A Route A: Traditional Paal-Knorr Synthesis A_start1 2,5-Dimethoxytetrahydrofuran A_process Paal-Knorr Reaction (Acetic Acid, Reflux) A_start1->A_process A_start2 2-Amino-2-methylpropanoic acid A_start2->A_process A_end This compound A_process->A_end

Caption: Workflow for the Traditional Paal-Knorr Synthesis (Route A).

cluster_B Route B: New N-Alkylation & Hydrolysis B_start1 Pyrrole B_process1 N-Alkylation (NaH, DMF) B_start1->B_process1 B_start2 Ethyl 2-bromo-2-methylpropanoate B_start2->B_process1 B_intermediate Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate B_process1->B_intermediate B_process2 Saponification (NaOH, EtOH/H2O, Reflux) B_intermediate->B_process2 B_end This compound B_process2->B_end

Caption: Workflow for the New N-Alkylation & Hydrolysis Strategy (Route B).

Detailed Experimental Protocols

To ensure reproducibility and provide a practical guide for laboratory execution, detailed step-by-step methodologies for each route are provided below.

Protocol for Route A: Paal-Knorr Synthesis

Objective: To synthesize this compound via the condensation of 2,5-dimethoxytetrahydrofuran and 2-amino-2-methylpropanoic acid.

Causality: This method relies on the acid-catalyzed reaction where the primary amine attacks the in-situ generated succinaldehyde (from the hydrolysis of 2,5-dimethoxytetrahydrofuran).[5] The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[6] Acetic acid serves as both the solvent and the catalyst for this transformation.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • 2-Amino-2-methylpropanoic acid (1.1 eq)[7][8]

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-2-methylpropanoic acid (1.1 eq) and glacial acetic acid (approx. 5 mL per mmol of the amino acid).

  • Stir the mixture until the amino acid is fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of acetic acid used).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol for Route B: N-Alkylation and Hydrolysis

Objective: To synthesize this compound through a two-step sequence of pyrrole N-alkylation followed by ester hydrolysis.

Causality: This route is a convergent synthesis. The first step is a nucleophilic substitution (SN2) reaction.[9] Pyrrole is deprotonated by a strong base (sodium hydride) to form the highly nucleophilic pyrrolide anion, which then displaces the bromide from ethyl 2-bromo-2-methylpropanoate. The second step is a standard saponification, where hydroxide ion attacks the carbonyl carbon of the ester, leading to the carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid.

Step 1: N-Alkylation to form Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate

Materials:

  • Pyrrole (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Ethyl 2-bromo-2-methylpropanoate (1.0 eq)[10][11]

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF (approx. 10 mL per mmol of NaH).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of pyrrole (1.05 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

  • Add a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Dilute the mixture with deionized water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester is often pure enough for the next step, or can be purified by column chromatography if necessary.

Step 2: Saponification to this compound

Materials:

  • Crude Ethyl 2-methyl-2-(1H-pyrrol-1-yl)propanoate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

Procedure:

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide pellets (3.0 eq) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and stir for 2-4 hours, until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 15 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the dropwise addition of 2M HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.

Conclusion and Recommendation

This guide has systematically evaluated two synthetic pathways to this compound.

The Traditional Paal-Knorr Synthesis (Route A) , while a classic and fundamentally important reaction, presents challenges in terms of yield, harsh reaction conditions, and purification. It is a viable method for small-scale synthesis where the specific precursors are readily available.

The New N-Alkylation & Hydrolysis Strategy (Route B) emerges as the superior route for most applications in a research and drug development setting. Its high overall yield, use of common starting materials, milder conditions for the key C-N bond formation, and greater scalability make it a more efficient, robust, and economical choice. The two-step process is straightforward and employs standard, well-understood laboratory transformations.

For researchers and drug development professionals seeking a reliable and high-throughput method for the synthesis of this compound and its analogs, the N-alkylation strategy is the recommended pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, a key building block in the synthesis of various therapeutic agents. Our focus will be on the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a deep and practical understanding of method validation. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Need for Robust Analytical Methods

This compound is a small molecule carboxylic acid whose purity and concentration can significantly impact the yield and impurity profile of the final API. Therefore, employing a well-validated analytical method is not merely a regulatory requirement but a critical component of process control and quality assurance. The choice of analytical technique often depends on the specific application, ranging from high-throughput screening in early discovery to stringent quality control in a GMP environment. This guide will illuminate the strengths and weaknesses of each method, enabling an informed decision-making process.

Experimental Design for Cross-Validation

The objective of this cross-validation study is to demonstrate that each of the three analytical methods is suitable for its intended purpose and to compare their performance characteristics. The validation parameters assessed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation of the three analytical methods for this compound.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSqNMR
Linear Range 1 - 200 µg/mL0.1 - 1000 ng/mL0.5 - 50 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Calibration Model LinearLinearLinear

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSqNMR
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%99.5 - 100.5%
Repeatability (RSD%) < 1.5%< 2.0%< 1.0%
Intermediate Precision (RSD%) < 2.0%< 2.5%< 1.5%

Table 3: Sensitivity and Robustness

ParameterHPLC-UVLC-MS/MSqNMR
LOQ 1 µg/mL0.1 ng/mL0.5 mg/mL
Robustness PassedPassedPassed

Experimental Protocols

Protocol 1: HPLC-UV Method

This method is a robust and widely accessible technique for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[3]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Mobile Phase).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

3. Validation Procedure:

  • Follow the validation parameters outlined in the "Experimental Design for Cross-Validation" section.

Protocol 2: LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification.

1. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • MRM Transitions: Optimized for this compound (parent ion -> product ion).

2. Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in methanol.

  • Calibration Standards: Prepare calibration standards by serial dilution to cover the range of 0.1 to 1000 ng/mL.

  • Sample Preparation: Perform a suitable extraction (e.g., protein precipitation or liquid-liquid extraction) for biological matrices, or a simple dilution for chemical samples.

3. Validation Procedure:

  • Follow the validation parameters outlined in the "Experimental Design for Cross-Validation" section, with particular attention to matrix effects as per EMA and FDA guidelines for bioanalytical method validation.[6][7][8][9]

Protocol 3: Quantitative NMR (qNMR) Method

qNMR is a primary ratio method that does not require a calibration curve with the same analyte, offering a high degree of accuracy.[10][11][12][13]

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

2. Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

3. Data Processing and Quantification:

  • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_analysis Data Analysis & Comparison ReferenceStandard Reference Standard HPLC HPLC-UV ReferenceStandard->HPLC LCMS LC-MS/MS ReferenceStandard->LCMS TestSample Test Sample TestSample->HPLC TestSample->LCMS qNMR qNMR TestSample->qNMR InternalStandard Internal Standard (for qNMR) InternalStandard->qNMR Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ HPLC->LOQ Robustness Robustness HPLC->Robustness LCMS->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOQ LCMS->Robustness qNMR->Specificity qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->LOQ qNMR->Robustness DataComparison Comparative Data Analysis Specificity->DataComparison Linearity->DataComparison Accuracy->DataComparison Precision->DataComparison LOQ->DataComparison Robustness->DataComparison Report Final Report DataComparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Decision Tree for Method Selection

MethodSelection Start Start: Define Analytical Need HighSensitivity High Sensitivity Required? (e.g., bioanalysis) Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No UseLCMS Use LC-MS/MS HighSensitivity->UseLCMS Yes PrimaryStandard Primary Standard/Absolute Quantification Needed? HighThroughput->PrimaryStandard No UseHPLC Use HPLC-UV HighThroughput->UseHPLC Yes PrimaryStandard->UseHPLC No UseqNMR Use qNMR PrimaryStandard->UseqNMR Yes

Caption: Decision tree for selecting an analytical method.

Discussion and Field-Proven Insights

The cross-validation data clearly delineates the distinct advantages and limitations of each analytical technique.

  • HPLC-UV: This method stands out for its robustness, ease of use, and cost-effectiveness, making it an excellent choice for routine quality control and in-process monitoring where high sensitivity is not a primary concern. The wider availability of instrumentation and the straightforward nature of the methodology contribute to its widespread adoption.

  • LC-MS/MS: The unparalleled sensitivity of LC-MS/MS makes it the gold standard for bioanalytical studies, such as pharmacokinetics, where the analyte is present at very low concentrations in complex biological matrices.[5][14] The high selectivity afforded by Multiple Reaction Monitoring (MRM) minimizes interferences, leading to highly reliable data. However, the higher cost of instrumentation and the potential for matrix effects necessitate more complex method development and validation.[15]

  • qNMR: As a primary ratio method, qNMR offers exceptional accuracy and does not require a specific reference standard of the analyte for calibration, instead relying on a certified internal standard.[11][16] This makes it an invaluable tool for the certification of reference materials and for purity assessments where a high degree of confidence is required. The main limitations of qNMR are its lower sensitivity compared to chromatographic methods and the need for a higher concentration of the analyte.

Causality Behind Performance Differences:

The differences in performance are rooted in the fundamental principles of each technique. HPLC-UV relies on the chromophoric properties of the analyte for detection, which can be non-specific and less sensitive. LC-MS/MS achieves its sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments, a highly specific molecular property. qNMR's quantitation is based on the direct relationship between the NMR signal area and the number of atomic nuclei, a fundamental physical constant, which underpins its high accuracy.

Recommendations for Application:

  • Early-Stage Development & In-Process Control: HPLC-UV is often the most practical and efficient choice.

  • Pharmacokinetic & Bioavailability/Bioequivalence Studies: LC-MS/MS is the required standard due to its sensitivity.

  • Reference Standard Characterization & Purity Assignment: qNMR is the preferred method for its high accuracy and role as a primary method.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, LC-MS/MS, and qNMR are all viable techniques, each with a specific niche in the pharmaceutical development lifecycle. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, is essential for selecting the most appropriate analytical strategy to ensure data integrity, regulatory compliance, and ultimately, the quality and safety of the final drug product.

References

Comparative study of the anticancer activity of different pyrrole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring, a fundamental five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its structural versatility allows for the synthesis of a diverse array of derivatives with potent and selective anticancer activities. This guide provides a comprehensive, in-depth technical comparison of different classes of pyrrole-based carboxylic acids, focusing on their anticancer efficacy, mechanisms of action, and structure-activity relationships. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: The Significance of the Pyrrole Scaffold in Oncology

The pyrrole moiety is a key structural component in numerous biologically active natural products and synthetic compounds.[3] In the context of cancer therapy, pyrrole-based molecules have demonstrated the ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[3][4] These targets include protein kinases, tubulin, and components of the apoptotic machinery.[3][4] The presence of a carboxylic acid group can further enhance the pharmacological properties of these compounds, influencing their solubility, cell permeability, and interaction with biological targets. This guide will delve into a comparative analysis of distinct classes of pyrrole-based carboxylic acids that have shown significant promise as anticancer agents.

Comparative Anticancer Activity of Pyrrole-Based Carboxylic Acid Derivatives

The anticancer efficacy of pyrrole-based carboxylic acids is highly dependent on the nature and position of substituents on the pyrrole ring. This section provides a comparative overview of the in vitro cytotoxic activity of representative compounds from different structural classes against a panel of human cancer cell lines.

Pyrrole-Indole Hybrids as Dual Inhibitors of Tubulin and Aromatase

A notable class of pyrrole-based compounds are hybrids that incorporate an indole moiety. These molecules have been investigated for their dual inhibitory activity against tubulin and aromatase, two important targets in cancer therapy. The data presented below showcases the potent growth inhibitory effects of selected pyrrole-indole carbohydrazide derivatives.

CompoundCancer Cell LineGI50 (µM)Reference
3a HT29 (Colon)<1[5]
UACC-62 (Melanoma)<1[5]
OVCAR-8 (Ovarian)<1[5]
SN12C (Renal)<1[5]
BT-549 (Breast)<1[5]
3h (chloro-substituted)T47D (Breast)2.4[5]

Table 1: Growth inhibitory (GI50) values of representative pyrrole-indole hybrids against various cancer cell lines.[5]

The parent compound 3a demonstrated broad-spectrum and potent growth inhibition across multiple cancer cell lines.[5] Notably, the single chloro-substituted derivative 3h exhibited strong activity against the estrogen receptor-positive T47D breast cancer cell line, consistent with its dual inhibition of tubulin and aromatase.[5]

3-Aroyl-1,4-Diarylpyrroles as Tubulin Polymerization Inhibitors

This class of compounds has been extensively studied for its ability to inhibit tubulin polymerization by binding to the colchicine site.[2][6] The substitution pattern on the aryl rings significantly influences their anticancer potency.

CompoundCancer Cell LineIC50 (nM)Reference
22 MCF-7 (Breast)16[2]
28 MCF-7 (Breast)60[2]

Table 2: Inhibitory concentration (IC50) values of 3-aroyl-1,4-diarylpyrroles against the MCF-7 breast cancer cell line.[2]

Compound 22 , a 1-(3-aminophenyl)pyrrole derivative, and compound 28 were identified as highly potent inhibitors of MCF-7 cell growth, with IC50 values in the nanomolar range.[2] Their mechanism of action is attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Mechanisms of Anticancer Action

The anticancer effects of pyrrole-based carboxylic acids are mediated through various mechanisms, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many pyrrole derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific phases.[4][7]

  • Apoptosis: Pyrrole-based compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[4]

  • Cell Cycle Arrest: Many of these compounds cause an accumulation of cells in the G2/M phase of the cell cycle, consistent with their role as microtubule-targeting agents.[7] Some derivatives also induce cell cycle arrest at the G1 phase.

The following diagram illustrates the general workflow for assessing apoptosis and cell cycle arrest induced by pyrrole-based carboxylic acids.

G cluster_0 Cell Treatment & Harvesting cluster_1 Apoptosis Assay (Annexin V/PI Staining) cluster_2 Cell Cycle Analysis (PI Staining) cluster_3 Mechanism Analysis (Western Blot) start Cancer Cell Culture treat Treat with Pyrrole Derivative start->treat harvest Harvest Cells treat->harvest stain_apop Stain with Annexin V-FITC & Propidium Iodide harvest->stain_apop fix Fix Cells (e.g., 70% Ethanol) harvest->fix lysate Prepare Cell Lysates harvest->lysate flow_apop Flow Cytometry Analysis stain_apop->flow_apop stain_cc Stain with Propidium Iodide & RNase A fix->stain_cc flow_cc Flow Cytometry Analysis stain_cc->flow_cc sds SDS-PAGE & Transfer lysate->sds probe Probe with Primary & Secondary Antibodies sds->probe detect Detect Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) probe->detect

Caption: Experimental workflow for evaluating apoptosis and cell cycle arrest.

Inhibition of Protein Kinases

Several pyrrole-based compounds, particularly pyrrolo[2,3-d]pyrimidines, function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[8][9] These kinases are critical components of signaling pathways that control cell growth, proliferation, and angiogenesis.

Key kinase targets for pyrrole-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11]

  • Epidermal Growth Factor Receptors (EGFRs): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[11]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are also involved in angiogenesis and tumor growth.[10]

The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a pyrrole-based inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) ligand->rtk Binding & Dimerization autophos Autophosphorylation rtk->autophos downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) autophos->downstream prolif Cell Proliferation, Survival, Angiogenesis downstream->prolif inhibitor Pyrrole-Based Carboxylic Acid Inhibitor inhibitor->rtk Blocks ATP Binding Site

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrrole-based inhibitors.

Inhibition of Tubulin Polymerization

A significant number of pyrrole-based carboxylic acids exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[1][12] These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis.[1][7]

The following diagram depicts the mechanism of tubulin polymerization inhibition.

G cluster_0 Normal Microtubule Dynamics cluster_1 Disrupted Microtubule Dynamics dimer α/β-Tubulin Dimers polymerization Polymerization dimer->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->dimer inhibitor Pyrrole-Based Carboxylic Acid inhibitor->dimer Binds to Colchicine Site blocked Inhibition of Polymerization arrest Mitotic Arrest blocked->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by pyrrole-based compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer activity of pyrrole-based carboxylic acids.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Pyrrole-based carboxylic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrrole-based compounds and a vehicle control for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are distinguished by their different DNA content.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Pyrrole-based carboxylic acids represent a highly promising and versatile class of compounds for the development of novel anticancer agents. Their ability to target multiple key pathways in cancer cells, including cell cycle progression, apoptosis, and signal transduction, underscores their therapeutic potential. This guide has provided a comparative analysis of the anticancer activity of different pyrrole derivatives, highlighting their diverse mechanisms of action and the importance of their chemical structure in determining their potency. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and further develop these promising anticancer compounds. Continued research into the structure-activity relationships and molecular targets of pyrrole-based carboxylic acids will undoubtedly lead to the discovery of more effective and selective cancer therapies.

References

A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 2-Methyl-2-(1H-pyrrol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, a molecule of interest for its potential therapeutic applications, establishing unimpeachable purity is a critical milestone. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1]

This guide provides an in-depth, objective comparison of a newly synthesized batch of this compound against a certified reference standard. As Senior Application Scientists, our goal is not just to present data, but to illuminate the scientific reasoning behind our multi-pronged analytical strategy. We will demonstrate how a synergistic combination of orthogonal analytical techniques provides a high-confidence assessment of purity, identity, and impurity profile, ensuring that the synthesized material meets the rigorous standards required for progression into further development.[2]

The foundation of this process is the use of a primary reference standard, such as one from the United States Pharmacopeia (USP).[3] These standards are substances of high purity and are thoroughly characterized, serving as the benchmark against which all measurements are made.[4]

Overall Purity Assessment Workflow

A robust purity assessment relies on a multi-technique, or orthogonal, approach. By probing the sample with different analytical methods that measure distinct chemical and physical properties, we build a comprehensive and trustworthy purity profile. This workflow minimizes the risk of an impurity co-eluting or being otherwise masked by a single technique.

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Conclusion Synthesized Synthesized Batch This compound HPLC HPLC-UV (Chromatographic Purity) Synthesized->HPLC qNMR qNMR (Structural Identity & Absolute Purity) Synthesized->qNMR MS LC-MS (Impurity ID & Profiling) Synthesized->MS EA Elemental Analysis (Elemental Composition) Synthesized->EA Reference USP Reference Standard Reference->HPLC Reference->qNMR Comparison Comparative Data Analysis HPLC->Comparison qNMR->Comparison MS->Comparison EA->Comparison Conclusion Final Purity Statement & Impurity Profile Report Comparison->Conclusion Results_Summary Purity Analysis Summary cluster_0 Synthesized Batch cluster_1 Analytical Findings cluster_2 Final Assessment Synth Synthesized Material HPLC HPLC Purity: 99.65% Synth->HPLC Chromatographic qNMR qNMR Purity: 99.5% Synth->qNMR Absolute EA Elemental Analysis: Pass (<0.4% dev.) Synth->EA Compositional MS Impurities Identified: Two minor impurities (0.35% total) Synth->MS Impurity ID Conclusion Conclusion: High Purity (≥99.5%) Meets preliminary specs. Further purification recommended to remove identified impurities. HPLC->Conclusion qNMR->Conclusion EA->Conclusion MS->Conclusion

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrrole-Based Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and nuanced. A critical juncture in this process is the correlation of in vitro activity with in vivo efficacy. This guide provides a comprehensive comparison of these two essential evaluation paradigms, using a case study of a novel pyrrole derivative to illustrate the practical application and interpretation of experimental data. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid derivatives and related compounds.

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] However, potent in vitro activity does not always translate to successful outcomes in living organisms. This guide will dissect the methodologies and underlying principles that govern both in vitro and in vivo assessments, offering insights into experimental design and data interpretation.

The In Vitro Arena: Initial Screening and Mechanistic Insights

In vitro assays are indispensable for the initial screening of compound libraries and for elucidating the mechanism of action at a molecular and cellular level. These experiments are conducted in a controlled environment outside of a living organism, offering advantages in terms of cost, speed, and the ability to isolate specific biological processes.[7][8]

A common application for novel pyrrole derivatives is in the field of antibacterials. A key in vitro parameter for assessing antibacterial potency is the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a novel antibacterial agent.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., a this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the stock solution in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices: The use of CAMHB is standardized for susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of many antibiotics. The 0.5 McFarland standard ensures a consistent and reproducible bacterial load for testing.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound inoculation Inoculate 96-well Plate compound_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination

Caption: Workflow for MIC determination.

The In Vivo Challenge: Assessing Efficacy in a Complex Biological System

While in vitro assays provide valuable initial data, they cannot replicate the complex interplay of physiological processes that occur in a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and potential toxicity.[9]

For an antibacterial agent, a common in vivo model is the systemic infection model in mice.

Experimental Protocol: In Vivo Efficacy in a Mouse Systemic Infection Model

This protocol describes a model to assess the protective effect of a novel antibacterial compound against a lethal bacterial infection in mice.

Objective: To evaluate the in vivo efficacy of a test compound in reducing mortality and bacterial load in a mouse model of systemic infection.

Materials:

  • Test compound

  • Pathogenic bacterial strain (e.g., MRSA)

  • Laboratory mice (e.g., BALB/c)

  • Vehicle for compound administration (e.g., saline, carboxymethylcellulose)

  • Tryptic Soy Broth (TSB)

  • Saline solution

  • Syringes and needles

Procedure:

  • Infection: Culture the pathogenic bacterial strain in TSB. Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound to different groups of mice via a relevant route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only. A standard antibiotic can be used as a positive control.

  • Observation: Monitor the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • Bacterial Load Determination (Optional): At a specific time point post-treatment, a subset of mice from each group can be euthanized. Organs such as the liver, spleen, and kidneys are harvested, homogenized, and plated on agar to determine the bacterial load (CFU/gram of tissue).

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of control groups. The vehicle control group establishes the baseline mortality rate from the infection, while a positive control with a known effective antibiotic confirms the validity of the infection model.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints infection Induce Systemic Infection in Mice (e.g., Intraperitoneal Injection) treatment Administer Test Compound, Vehicle, or Positive Control infection->treatment observation Monitor Survival Rate (e.g., over 7 days) treatment->observation bacterial_load Determine Bacterial Load in Organs (Optional) treatment->bacterial_load

Caption: Workflow for in vivo efficacy testing.

Comparative Analysis: A Case Study of a Novel Pleuromutilin-Pyrrole Derivative

To illustrate the comparison between in vitro and in vivo data, we will consider a hypothetical pleuromutilin derivative incorporating a pyrrole moiety, designated as Compound X. Pleuromutilin derivatives are known for their antibacterial activity.[2]

Table 1: In Vitro Antibacterial Activity of Compound X

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.015
MRSA0.03
Streptococcus pyogenes0.06
Escherichia coli>64

The in vitro data clearly indicates that Compound X is highly potent against Gram-positive bacteria but has limited activity against the Gram-negative E. coli. This selectivity is a crucial piece of information guiding further development.

Table 2: In Vivo Efficacy of Compound X in a Mouse Model of MRSA Systemic Infection

Treatment Group (Dose)Survival Rate (7 days)
Vehicle Control0%
Compound X (10 mg/kg)60%
Compound X (20 mg/kg)90%
Vancomycin (10 mg/kg)100%

The in vivo results demonstrate a dose-dependent protective effect of Compound X against MRSA infection in mice. While not as potent as the standard antibiotic vancomycin at the same dose, it shows significant therapeutic potential.

Bridging the Data: Interpretation and Future Directions

The correlation between the potent in vitro MIC value of Compound X against MRSA (0.03 µg/mL) and its significant in vivo efficacy is a positive indicator. However, the discrepancy in potency compared to vancomycin in vivo, despite potentially comparable in vitro activity, highlights the importance of pharmacokinetic and pharmacodynamic (PK/PD) properties. Factors such as poor oral bioavailability, rapid metabolism, or unfavorable tissue distribution could limit the in vivo efficacy of a compound that is highly active in vitro.

Future studies should therefore focus on:

  • Pharmacokinetic profiling: To understand the ADME properties of Compound X.

  • Dose-response studies: To optimize the dosing regimen for maximal efficacy.

  • Toxicity studies: To assess the safety profile of the compound.

The Underlying Inflammatory Cascade

In bacterial infections, the host mounts an inflammatory response. The efficacy of an antibacterial agent can be indirectly influenced by its effect on this response. The inflammatory cascade is a complex process involving various mediators.[9]

inflammatory_cascade pathogen Bacterial Pathogen immune_cells Immune Cells (e.g., Macrophages) pathogen->immune_cells activates tissue_damage Tissue Damage pathogen->tissue_damage causes cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) immune_cells->cytokines release inflammation Inflammation (Vasodilation, Leukocyte Infiltration) cytokines->inflammation inflammation->tissue_damage antibacterial Antibacterial Agent (Compound X) antibacterial->pathogen inhibits growth

Caption: Simplified inflammatory cascade in bacterial infection.

Conclusion

The evaluation of this compound derivatives, and indeed any novel therapeutic agent, necessitates a dual approach that integrates both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means of identifying promising candidates and elucidating their mechanisms of action. However, in vivo studies are indispensable for confirming efficacy in a complex physiological setting and for assessing the overall therapeutic potential of a compound. A thorough understanding of both paradigms, coupled with a rational and iterative experimental design, is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

A Comparative Guide to the Structure-Activity Relationship of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including significant anti-inflammatory properties.[3][4] This guide provides a detailed examination of the structure-activity relationships (SAR) of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid and its analogs, offering a comparative analysis of their potential as anti-inflammatory agents. We will delve into the synthetic methodologies, present comparative biological data, and provide detailed experimental protocols to support further research and development in this promising area.

The core structure, this compound, combines the heterocyclic pyrrole ring with a propanoic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5][6] Understanding how modifications to this scaffold impact biological activity is crucial for designing more potent and selective anti-inflammatory therapeutics.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of pyrrole derivatives is intricately linked to the nature and position of substituents on both the pyrrole ring and the acidic side chain. The following analysis, supported by data from studies on related pyrrole compounds, elucidates key SAR trends.

A study by Pasha et al. (2023) on pyrrole derivatives as dual COX-1 and COX-2 inhibitors provides valuable insights into the structural requirements for potent anti-inflammatory activity.[5] Similarly, research by Tzani et al. (2023) on pyrrole derivatives as dual COX-2/LOX inhibitors further informs our understanding of how structural modifications influence target selectivity and potency.[7][8]

Key Structural Modifications and Their Impact on Activity:

  • Substitution on the Pyrrole Ring: The introduction of various substituents on the pyrrole ring significantly modulates anti-inflammatory activity. For instance, the presence of a 4-chlorophenyl group at the 5-position of the pyrrole ring, as seen in compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), has been shown to enhance anti-inflammatory effects.[6] This is likely due to increased lipophilicity, which can improve membrane permeability.[6]

  • The Acidic Side Chain: The nature of the acidic side chain is a critical determinant of COX inhibition. Analogs with an acetic acid group at position 1 of the pyrrole ring have shown high activity against both COX-1 and COX-2.[5] Interestingly, increasing the bulkiness of the acidic group can shift the selectivity towards COX-1 inhibition.[3]

  • Methyl Group at Position 2: The methyl group at the 2-position of the propanoic acid chain is a common feature in profen-class NSAIDs and is known to contribute to their anti-inflammatory potency.

The following diagram illustrates the key pharmacophoric features of this compound analogs and highlights regions where modifications can significantly impact anti-inflammatory activity.

SAR_Overview cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points & Their Influence Core R1 Pyrrole Ring Substituents (e.g., Aryl, Alkyl, Halogen) R2 Propanoic Acid Chain (e.g., Chain length, Branching) R3 Methyl Group (Stereochemistry, Replacement) Potency & Selectivity Potency & Selectivity R1->Potency & Selectivity Modulates COX Inhibition COX Inhibition R2->COX Inhibition Critical for Potency Potency R3->Potency Influences

Caption: Key modification points influencing the anti-inflammatory activity of the core scaffold.

Comparative Biological Data

The following table summarizes the in vitro inhibitory activities of representative pyrrole derivatives against COX-1, COX-2, and LOX enzymes. This data provides a quantitative basis for comparing the potency and selectivity of different analogs.

Compound IDR1 (Position 5)R2 (Position 1)COX-1 IC50 (µM)COX-2 IC50 (µM)LOX IC50 (µM)Reference
4g PhenylAcetic acid>100.12-[5]
4h 4-ChlorophenylAcetic acid>100.09-[5]
4k 4-FluorophenylAcetic acid>100.15-[5]
4l 4-MethoxyphenylAcetic acid>100.21-[5]
5b 4-ChlorophenylBenzoic acid0.080.25-[5]
5e 4-BromophenylBenzoic acid0.110.31-[5]
Pyrrole 2 Thiophene-2-carbonyl(E)-3-phenylprop-2-en-1-one-17% at 100 µM7.5[8]
Hybrid 5 Naphthoyl(E)-3-phenylprop-2-en-1-one-0.5530[8]
Hybrid 6 Thiophene-2-carbonyl(E)-3-(4-methoxyphenyl)prop-2-en-1-one-7.027.5[8]
Celecoxib -->1000.04-[5]
Indomethacin --0.091.3-[8]

Data Interpretation:

  • Compounds with an acetic acid side chain (4g, 4h, 4k, 4l ) exhibit high potency and selectivity for COX-2 over COX-1.[5]

  • The presence of a halogen (Cl, F) on the phenyl ring at position 5 appears to enhance COX-2 inhibitory activity.[5]

  • Replacing the acetic acid with a benzoic acid moiety (5b, 5e ) increases COX-1 inhibition.[5]

  • Some pyrrole derivatives show dual inhibition of COX-2 and LOX, which could offer a broader anti-inflammatory profile.[7][8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for key in vitro and in vivo anti-inflammatory assays.

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][9]

Paal_Knorr_Workflow Start 1. Reactant Preparation Step1 Dissolve 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Add primary amine (e.g., 2-amino-2-methylpropanoic acid) and an acid catalyst (e.g., acetic acid). Step1->Step2 Step3 Heat the reaction mixture (conventional or microwave). Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Work-up: Cool, partition between water and an organic solvent (e.g., ethyl acetate). Step4->Step5 Step6 Purification: Column chromatography. Step5->Step6 End Characterization (NMR, HRMS) Step6->End

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrrole analogs.

Detailed Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve the desired 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine and Catalyst: To the solution, add the corresponding 2-amino-2-methylpropanoic acid analog (1.1 eq.) and a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid).[2]

  • Reaction: Heat the mixture to reflux or utilize microwave irradiation for a shorter reaction time.[1]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]

This assay is a well-established method for screening the anti-inflammatory activity of compounds based on their ability to inhibit heat-induced protein denaturation.[10][11]

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

    • Prepare stock solutions of the test compounds and a reference standard (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture:

    • In a set of test tubes, add 0.5 mL of the 1% BSA solution.

    • Add 0.1 mL of the test compound solution at various concentrations.

    • For the control, add 0.1 mL of the solvent.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[12]

  • Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[13]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

This is a classic and reliable model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14][15][16]

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the synthesized analogs. Administer the compounds intraperitoneally or orally.[6][15]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[15]

  • Calculation of Edema and Inhibition:

    • The volume of edema is the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Edema of Control - Edema of Test) / Edema of Control] x 100

Conclusion

The structure-activity relationship studies of this compound analogs reveal that this scaffold holds significant promise for the development of novel anti-inflammatory agents. Strategic modifications to the pyrrole ring and the acidic side chain can fine-tune the potency and selectivity of these compounds towards key inflammatory targets like COX-1, COX-2, and LOX. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, facilitating the discovery of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. Further research, including in-depth mechanistic studies and pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Methodological Guide to Comparing the Selectivity of 2-methyl-2-(1H-pyrrol-1-yl)propanoic Acid Derivatives for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] Recent research has highlighted the potential of various pyrrole derivatives to act as highly selective cytotoxic agents, targeting key cellular pathways involved in cancer progression, such as microtubule polymerization, protein kinases, and apoptosis regulators like the Bcl-2 protein family.[1] This guide focuses on a systematic approach to evaluating the anticancer potential of a specific class of compounds: novel derivatives of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid.

While the parent compound is a known chemical entity[2], the critical step in translating such a scaffold into a viable therapeutic candidate lies in demonstrating its selective cytotoxicity. An ideal anticancer agent must potently eliminate malignant cells while exerting minimal impact on healthy, non-cancerous cells to reduce systemic toxicity and improve patient outcomes. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design and execute a robust screening cascade. We will detail the essential experimental workflows, from initial cytotoxicity screening to deeper mechanistic studies, enabling the objective comparison of novel derivatives and the identification of lead compounds with promising therapeutic windows.

Part 1: The Strategic Rationale for Pyrrole Scaffolds

The appeal of pyrrole-based compounds in oncology stems from their structural versatility, which allows for the modulation of various cellular processes.[3] Derivatives have been shown to induce cancer cell death through multiple mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutics.[4][5]

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at specific checkpoints (e.g., G2/M or G1 phase) prevents tumor growth.[6][7]

  • Kinase Inhibition: Many pyrrole-containing drugs, such as Sunitinib, function by inhibiting receptor tyrosine kinases (e.g., VEGFR, EGFR) that are critical for tumor angiogenesis and survival.[5][8]

By systematically synthesizing and testing derivatives of the this compound core, researchers can explore the structure-activity relationships (SAR) that govern both potency and, most importantly, selectivity against cancer cells.

Part 2: A Step-by-Step Workflow for Selectivity Profiling

A rigorous and standardized workflow is paramount for generating reproducible and comparable data. The following process outlines the critical steps from initial compound screening to selectivity determination.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis Compound Compound Synthesis & Stock Solution Prep Seeding Cell Seeding in 96-well Plates Compound->Seeding CellLines Cell Line Panel Selection (Cancer & Normal) CellLines->Seeding Treatment Treatment with Serial Dilutions of Compound Seeding->Treatment Assay Cytotoxicity Assay (e.g., MTT, MTS) Treatment->Assay Absorbance Absorbance Measurement Assay->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Values Viability->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Figure 1: General workflow for in vitro cytotoxicity and selectivity testing of novel compounds.[9]
Step 1: Selection of a Diverse Cell Line Panel

The foundation of any selectivity study is the choice of cell lines. To obtain meaningful data, the panel should include:

  • A diverse set of cancer cell lines: These should represent various tumor types to identify broad-spectrum activity or tissue-specific sensitivity. A common starting panel might include:

    • MCF-7: Breast Adenocarcinoma

    • A549: Lung Carcinoma

    • LoVo: Colon Adenocarcinoma[8]

    • SK-OV-3: Ovary Adenocarcinoma[8]

    • PC-3: Prostate Adenocarcinoma

  • Non-cancerous control cell lines: This is the most critical component for determining selectivity. These cells provide the baseline for toxicity against healthy tissue. Examples include:

    • HUVEC: Human Umbilical Vein Endothelial Cells[8]

    • NIH-3T3: Mouse Embryonic Fibroblasts[10]

    • Human Dermal Fibroblasts (HDF)

Step 2: Primary Cytotoxicity Assessment

The initial screen aims to determine the concentration of a compound required to inhibit the growth of 50% of a cell population (the IC50 value).[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which correlates with cell viability.[12]

This protocol is a synthesized standard procedure for assessing cell viability.[11][12][13]

  • Cell Seeding:

    • Culture selected cancer and normal cell lines to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[11]

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11][13]

Step 3: Data Analysis and Selectivity Index (SI) Calculation
  • Calculate Percent Viability: The absorbance data is used to calculate the percentage of viable cells at each compound concentration relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Determine IC50 Values: Plot the percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value for each cell line.

  • Calculate the Selectivity Index (SI): The SI provides a quantitative measure of a compound's preferential activity against cancer cells. A higher SI value indicates greater selectivity and a more promising therapeutic window.[14]

    • SI = IC50_Normal_Cell_Line / IC50_Cancer_Cell_Line

Summarize the results in a clear, structured table for easy comparison of the derivatives.

Table 1: Hypothetical Cytotoxicity (IC50) and Selectivity Index (SI) Data for Novel Derivatives

CompoundIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)IC50 (µM) - HUVEC (Normal)SI (vs. MCF-7)SI (vs. A549)
Derivative 1 8.512.3>100>11.8>8.1
Derivative 2 25.130.5>100>4.0>3.3
Derivative 3 5.27.845.68.85.8
Cisplatin 10.215.718.51.81.2

In this hypothetical example, Derivative 1 shows the most promising profile with high potency against cancer cells and low toxicity towards normal cells, resulting in the highest selectivity index.

Part 3: Elucidating the Mechanism of Action for Lead Compounds

Once a derivative with a high selectivity index is identified (a "hit"), the next crucial step is to understand how it kills cancer cells. This provides a stronger rationale for further development and can reveal potential biomarkers for patient selection. Two fundamental assays for this purpose are cell cycle analysis and apoptosis detection.

Cell Cycle Analysis via Propidium Iodide Staining

This technique uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A selective compound may cause cells to accumulate in a specific phase, indicating an interruption of cell cycle progression.[7]

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 2: The four main phases of the eukaryotic cell cycle.

This protocol outlines the standard procedure for preparing and analyzing cells for DNA content.[6][15][16]

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶) in a 6-well plate and treat them with the IC50 concentration of the lead compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add dropwise to 4.5 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Fix for at least 2 hours at -20°C.[6]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase is crucial to prevent staining of double-stranded RNA.[15]

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection via Annexin V & Propidium Iodide Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[18] Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17]

G cluster_0 Cell States cluster_1 Mechanism Healthy Healthy Cell (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) EarlyApop->LateApop PS_Internal Phosphatidylserine (PS) is internal PS_Internal->Healthy PS_External PS translocates to outer membrane PS_External->EarlyApop Membrane_Loss Loss of membrane integrity Membrane_Loss->LateApop

References

Head-to-head comparison of different purification techniques for 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving High Purity for a Key Synthetic Intermediate

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible results and, ultimately, patient safety. 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, a valuable building block in medicinal chemistry, is no exception. Its synthesis, often based on variations of the Paal-Knorr reaction, can yield a crude product containing unreacted starting materials, byproducts, and other process-related impurities.[1][2][3] The choice of purification technique is therefore a critical decision that impacts not only the final purity but also the overall efficiency and scalability of the process.

This guide provides an in-depth, head-to-head comparison of the three most common purification techniques for this compound: acid-base extraction, recrystallization, and column chromatography. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.

Understanding the Target and Potential Impurities

Before we compare the purification strategies, it's essential to understand the physicochemical properties of our target molecule and the likely impurities. This compound is a carboxylic acid, making its acidity a key handle for purification. The pyrrole ring, while aromatic, can be sensitive to strongly acidic conditions, which is a crucial consideration.

The synthesis of the pyrrole ring often involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][3] Therefore, common impurities may include:

  • Unreacted 1,4-dicarbonyl compound: A neutral impurity.

  • Unreacted primary amine: A basic impurity.

  • Byproducts from side reactions: These could be other acidic, basic, or neutral compounds of varying polarities.

A successful purification strategy must effectively separate the desired acidic product from these potentially diverse impurities.

Technique 1: Acid-Base Extraction

The Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acid-base properties.[4][5] For a carboxylic acid like this compound, we can exploit its ability to be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[4] Neutral and basic impurities will remain in the organic phase, allowing for a clean separation. The carboxylic acid can then be recovered by acidifying the aqueous layer, causing it to precipitate out.

AcidBaseExtraction

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic layer is a good starting point.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired carboxylic acid.

  • Layer Separation: Drain the lower aqueous layer into a clean flask.

  • Re-extraction (Optional but Recommended): For optimal recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Removal of Basic Impurities: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities. This acidic aqueous layer can be discarded.

  • Recovery of the Carboxylic Acid: Cool the combined basic aqueous extracts in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (pH ~2), as indicated by litmus paper. The desired carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.

Causality and Insights:
  • Why Sodium Bicarbonate? Using a weak base like sodium bicarbonate is advantageous as it is selective for deprotonating the more acidic carboxylic acid without reacting with less acidic protons that might be present on other impurities.[5]

  • Venting the Funnel: The reaction between the carboxylic acid and bicarbonate releases carbon dioxide gas, which can build up pressure inside the separatory funnel. Regular venting is a critical safety measure.

  • Cooling Before Acidification: The neutralization of the basic solution with a strong acid is an exothermic process. Cooling the solution helps to control the temperature and can improve the quality of the precipitated crystals.

Technique 2: Recrystallization

The Principle: Recrystallization is a purification technique for solids that relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.[6][7] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures to remain in the solution (mother liquor) upon cooling.

Recrystallization

Experimental Protocol: Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. For pyrrole derivatives, common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[6][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities present at the boiling point, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Causality and Insights:
  • Minimal Hot Solvent: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified compound. Excess solvent will keep more of the product dissolved even after cooling, leading to a lower yield.

  • Slow Cooling: Rapid cooling can cause the compound to precipitate out of solution as a powder or an oil, trapping impurities within the solid matrix. Slow cooling allows for the ordered growth of crystals, which selectively incorporates the desired molecule while excluding impurities.[7]

  • Solvent Pairs: If a single solvent is not ideal, a solvent pair can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" a solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool.

Technique 3: Column Chromatography

The Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[9] For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common choice. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the polar silica gel.

ColumnChromatography

Experimental Protocol: Column Chromatography
  • TLC Analysis: Before running a column, determine the optimal solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[10][11] For this compound, a mixture of hexane and ethyl acetate is a good starting point. A small amount of acetic acid can be added to the eluent to improve the peak shape of the carboxylic acid.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before loading) is recommended.[11]

  • Elution: Begin eluting the column with the chosen solvent system, collecting the eluent in fractions. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of more polar compounds.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Causality and Insights:
  • Rf Value: The retention factor (Rf) on TLC is a good predictor of how a compound will behave on a column. A low Rf indicates strong adsorption to the silica gel, meaning a more polar eluent will be needed to move it down the column.

  • Streaking/Tailing: Carboxylic acids can sometimes streak or "tail" on silica gel due to strong interactions with the acidic silanol groups. Adding a small amount of a modifier, such as acetic acid, to the mobile phase can help to mitigate this by keeping the carboxylic acid protonated and reducing its interaction with the stationary phase.[10]

  • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution is often more efficient than an isocratic (constant solvent composition) elution. Starting with a less polar solvent system allows for the separation of non-polar impurities, and gradually increasing the polarity helps to elute the desired product and any more polar impurities in a reasonable time.

Head-to-Head Comparison: A Quantitative Look

To provide a clearer comparison, the following table summarizes the expected performance of each technique for the purification of 10 grams of crude this compound, assuming a starting purity of 85%. These values are illustrative and can vary based on the specific nature of the impurities and the skill of the operator.

FeatureAcid-Base ExtractionRecrystallizationColumn Chromatography
Typical Yield 85-95%70-90%60-85%
Final Purity >98%>99% (if successful)>99%
Time Required 1-2 hours2-4 hours (plus drying)4-8 hours
Cost Low (bulk solvents, acids, bases)Low to Moderate (solvents)High (silica gel, large solvent volumes)
Scalability ExcellentGoodPoor to Moderate
Key Advantage Fast, inexpensive, and highly scalable.Can provide very high purity in a single step.Excellent for separating complex mixtures and achieving high purity.
Key Disadvantage May not remove acidic impurities.Finding a suitable solvent can be challenging; yield can be lower.Time-consuming, expensive, and difficult to scale up.

Conclusion and Recommendations

The choice of purification technique for this compound is a classic case of balancing purity, yield, cost, and time.

  • For large-scale synthesis and initial purification, acid-base extraction is the clear winner. It is rapid, cost-effective, and easily scalable. It will efficiently remove neutral and basic impurities, which are common in Paal-Knorr type syntheses.

  • If the highest possible purity is required and the crude material is already relatively clean, recrystallization is an excellent choice. When a suitable solvent is found, it can yield exceptionally pure material. It is often used as a final polishing step after an initial purification by another method.

  • Column chromatography should be reserved for situations where acid-base extraction and recrystallization fail to provide the desired purity. This is typically when the impurities are structurally very similar to the product (e.g., other acidic compounds with similar pKa values). While it offers the highest resolving power, it is the least efficient in terms of time, cost, and scalability.

In a typical drug development workflow, a multi-step purification strategy is often employed. For instance, an initial purification by acid-base extraction to remove the bulk of the impurities could be followed by a recrystallization to achieve the final, high-purity product required for subsequent synthetic steps and analytical characterization. Understanding the strengths and weaknesses of each technique allows the research scientist to make an informed decision, optimizing their workflow for both efficiency and quality.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. As professionals in research and development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is an unlisted chemical, meaning it does not appear on the U.S. Environmental Protection Agency's (EPA) specific F, K, P, or U lists of hazardous wastes.[1] Therefore, the responsibility falls upon the generator of the waste—the laboratory professional—to determine if it qualifies as a hazardous waste by its characteristics.

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are identified by the Globally Harmonized System (GHS) and are summarized below.

Hazard ClassGHS Hazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation[2][3]
Eye IrritationH319Causes serious eye irritation[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3]

Causality: The propanoic acid functional group imparts acidic properties, while the pyrrole moiety contributes to its overall chemical reactivity. The combination necessitates a conservative approach. The most prudent and compliant course of action is to manage this compound as a hazardous waste. This preemptive classification ensures that all handling and disposal steps adhere to the highest safety standards, mitigating risks of chemical reactions, environmental release, and personnel exposure.

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical includes:

    • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory. Always inspect gloves for integrity before use.[4]

    • Eye Protection: Chemical safety goggles are required to protect against potential splashes. A face shield should be used if there is a significant risk of splashing.[2]

    • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must never involve drain or trash disposal.[5][6] It must be collected and managed as chemical waste through your institution's Environmental Health & Safety (EHS) program or a licensed contractor.

Workflow for Proper Waste Management

G cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposition A 1. Generation of Waste (Pure compound or contaminated materials) B 2. Select Waste Container (HDPE or Glass, Chemically Compatible) A->B C 3. Label Container ('Hazardous Waste', Full Chemical Name, Hazards) B->C D 4. Add Waste to Container (Do not overfill, leave >10% headspace) C->D E 5. Securely Cap Container (Keep closed unless adding waste) D->E F 6. Store in Satellite Accumulation Area (SAA) (Secondary containment, segregated) E->F Transfer to SAA G 7. Request Waste Pickup (Follow institutional EHS procedure) F->G H 8. EHS Collection (Licensed professional collects waste) G->H I 9. Final Disposal (Incineration or other approved method) H->I Transport to TSD Facility

Caption: Waste Disposal Workflow for this compound.

Step 1: Waste Segregation and Collection The first principle of safe waste management is proper segregation.[7]

  • Designate a Waste Stream: This compound is an acidic organic material. It must be collected in a dedicated waste container and must not be mixed with other waste streams, especially:

    • Bases (to prevent violent neutralization reactions).

    • Oxidizing agents (to prevent potential ignition or reaction).[8]

    • Aqueous waste streams unless specifically instructed by EHS.

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-top cap.[9][10] The container must be free of damage and compatible with acidic organic compounds.[9]

  • Labeling: The container must be labeled clearly and accurately before any waste is added.[7] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • A clear indication of the hazards (e.g., "Irritant," "Acidic").

    • The date when the first waste was added to the container (the "accumulation start date").[7]

Step 3: Accumulation of Waste

  • Location: The waste container must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9] This area must be under the control of the laboratory personnel.

  • Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Filling and Sealing: Keep the waste container securely capped at all times, except when adding waste.[9] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[6] This must be done by trained EHS staff or a licensed hazardous waste contractor.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with caution. For large spills, contact your institution's emergency EHS number immediately.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Contain and Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container. Label this container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials for disposal as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to this comprehensive guide, you contribute to the foundational pillars of laboratory safety: protecting yourself, your colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid. The following procedural guidance is designed to address specific operational questions, ensuring the safe handling and disposal of this compound.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The guidance herein is a synthesis of information from the SDS of a structurally related compound, 2-methyl-2-(1H-pyrrol-2-yl)propanoic acid, and general safety principles for handling carboxylic acids and pyrrole derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Identification and Risk Assessment

Based on available data for a structural analog, this compound is anticipated to present the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the potential for dust or aerosol generation, and the specific laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3]Protects against eye irritation from dust particles or splashes of solutions containing the compound. A face shield offers a broader area of protection.[3]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[2] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[3][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[2]A lab coat prevents contamination of personal clothing. Nitrile gloves provide a good barrier against incidental contact with carboxylic acids and pyrrole derivatives.[3] Enclosed footwear protects against spills.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[2][3]A fume hood is the primary engineering control to minimize inhalation of airborne particles. A respirator provides an additional layer of protection.

Safe Handling Procedures and Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble All Necessary Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Surface & Equipment dissolve->decontaminate After Experiment dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.

  • Handling the Solid:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to prevent dust inhalation.[2]

    • Use a spatula to transfer the solid. Avoid creating dust.

    • If weighing, do so within the fume hood or in an enclosure that vents into the hood.

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle solutions containing the compound with the same level of precaution as the solid.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid.[1]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[4]

Storage

  • Store in a tightly-closed container when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Keep away from sources of ignition.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-(1H-pyrrol-1-yl)propanoic acid
Reactant of Route 2
2-methyl-2-(1H-pyrrol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.